Bunazosin
Descripción
This compound has been used in trials studying the treatment of High Blood Pressure.
This compound is a small molecule drug with a maximum clinical trial phase of III.
structure
See also: this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-4-6-17(25)23-7-5-8-24(10-9-23)19-21-14-12-16(27-3)15(26-2)11-13(14)18(20)22-19/h11-12H,4-10H2,1-3H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLJLALHBZGAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52712-76-2 (hydrochloride) | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7022700 | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80755-51-7 | |
| Record name | Bunazosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80755-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunazosin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080755517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunazosin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bunazosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAZOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UUW4V7G2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of Bunazosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin is a quinazoline derivative that functions as a potent and selective α1-adrenoceptor antagonist. Initially developed for the management of hypertension, its therapeutic applications have expanded to include the treatment of glaucoma. This technical guide delineates the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and physiological effects. The primary mechanism involves the competitive antagonism of α1-adrenoceptors, leading to vasodilation and a reduction in intraocular pressure. This guide provides a comprehensive overview of the pharmacodynamics of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways to facilitate a deeper understanding for research and drug development professionals.
Primary Mechanism of Action: α1-Adrenoceptor Antagonism
This compound exerts its pharmacological effects primarily through the selective blockade of α1-adrenergic receptors. These receptors are integral membrane G-protein coupled receptors (GPCRs) that are crucial in regulating vascular tone and smooth muscle contraction. When activated by endogenous catecholamines like norepinephrine, α1-adrenoceptors trigger a signaling cascade that leads to vasoconstriction and an increase in blood pressure. This compound competitively binds to these receptors, thereby inhibiting the action of norepinephrine and inducing vasodilation, which in turn lowers peripheral resistance and blood pressure.[1]
Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity and selectivity for α1-adrenoceptors over α2-adrenoceptors. Radioligand binding assays are instrumental in quantifying this interaction.
Table 1: this compound Binding Affinity (Ki) at Adrenoceptors
| Receptor Subtype | Tissue Source | Radioligand | Ki (nM) | Reference |
| α1 | Porcine Aortic Membranes | [3H]prazosin | 0.29 | |
| α2 | Porcine Aortic Membranes | [3H]yohimbine | 350 | |
| α1 | Human Renal Medullae | [3H]this compound | 49 | [1] |
| α1 | Human Prostate | [3H]this compound | - | [2] |
Note: A lower Ki value indicates a higher binding affinity.
While specific Ki values for the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D) for this compound are not consistently reported across literature, studies on rat prostate, where the α1A subtype is predominant, show that this compound has a high affinity, comparable to prazosin.[3]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of this compound for α1-adrenoceptors.
Objective: To determine the inhibitory constant (Ki) of this compound for α1-adrenoceptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]prazosin).
Materials:
-
Tissue homogenates or cell membranes expressing α1-adrenoceptors (e.g., from porcine aorta, rat brain cortex).
-
[3H]prazosin (radioligand).
-
This compound hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the tissue source in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the binding buffer.[1]
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand ([3H]prazosin) to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. For determining non-specific binding, add a high concentration of an unlabeled α1-antagonist (e.g., phentolamine).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram: Competitive Radioligand Binding Assay
Caption: Workflow for determining this compound's binding affinity.
Downstream Signaling Pathways
The antagonism of α1-adrenoceptors by this compound initiates a series of intracellular signaling events that culminate in its physiological effects.
Gq/11 Protein and Phospholipase C Pathway
α1-Adrenoceptors are coupled to the Gq/11 family of G proteins. Upon activation by an agonist, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). By blocking the initial activation of the α1-adrenoceptor, this compound prevents this entire cascade.
Signaling Pathway: α1-Adrenoceptor and Gq/11-PLC
Caption: this compound blocks the Gq/11-PLC signaling cascade.
RhoA/Rho-Kinase Pathway
The RhoA/Rho-kinase (ROCK) signaling pathway plays a crucial role in smooth muscle contraction and is modulated by α1-adrenoceptor activity. RhoA, a small GTPase, activates ROCK, which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to an increase in the phosphorylation of the myosin light chain (MLC), resulting in smooth muscle contraction. While this compound's primary action is at the α1-adrenoceptor, the downstream consequence of this blockade is the inhibition of the RhoA/ROCK pathway, leading to smooth muscle relaxation. There is currently no definitive evidence to suggest that this compound directly inhibits ROCK.
Signaling Pathway: RhoA/Rho-Kinase and Smooth Muscle Contraction
Caption: this compound indirectly inhibits the RhoA/ROCK pathway.
Ocular Hypotensive Effects
In the context of glaucoma, this compound's mechanism of action is multifaceted, extending beyond simple vasodilation.
Increased Uveoscleral Outflow
The primary mechanism by which topical this compound reduces intraocular pressure (IOP) is by increasing the uveoscleral outflow of aqueous humor. This effect is thought to be mediated by the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, facilitated by the inhibition of the RhoA/ROCK pathway in these tissues.
Table 2: Effect of Topical this compound on Aqueous Humor Dynamics in Rabbits
| Parameter | Control | 0.1% this compound | P-value | Reference |
| IOP (mmHg) | 19.6 ± 1.1 | 13.4 ± 0.8 | <0.001 | |
| Uveoscleral Outflow (µL/min) | - | Significantly Increased | <0.05 | |
| Total Outflow Facility (µL/min/mmHg) | - | Significantly Increased | <0.02 | |
| Aqueous Flow (µL/min) | - | No Significant Change | - | |
| Tonographic Outflow Facility | - | No Significant Change | - |
Experimental Protocol: Measurement of Uveoscleral Outflow
This protocol describes a method for quantifying uveoscleral outflow in an animal model.
Objective: To measure the effect of this compound on uveoscleral outflow in rabbits using a fluorescent tracer.
Materials:
-
New Zealand white rabbits.
-
Topical this compound hydrochloride solution (e.g., 0.1%).
-
Anesthetic agents.
-
Fluorescein-isothiocyanate (FITC)-dextran (tracer).
-
Infusion pump and needles.
-
Fluorophotometer.
Procedure:
-
Animal Preparation: Anesthetize the rabbits and measure baseline intraocular pressure (IOP).
-
Drug Administration: Instill a single drop of this compound solution or vehicle (control) into one eye of each rabbit.
-
Tracer Infusion: After a set period (e.g., 1-2 hours), infuse a known concentration of FITC-dextran into the anterior chamber at a constant rate.
-
Sample Collection: After the infusion, collect samples of aqueous humor, and dissect the anterior uvea, posterior choroid-retina, and sclera.
-
Fluorophotometry: Measure the fluorescence intensity in the collected tissues and fluids using a fluorophotometer.
-
Calculation: Calculate the amount of tracer that has left the eye via the uveoscleral pathway based on the fluorescence measurements in the ocular tissues. Uveoscleral outflow is typically expressed as µL/min.
Workflow Diagram: Uveoscleral Outflow Measurement
Caption: Protocol for measuring uveoscleral outflow.
Vasodilatory and Neuroprotective Effects in the Eye
Beyond its impact on aqueous humor dynamics, this compound also exhibits beneficial effects on ocular blood flow and neuronal health.
Improvement of Ocular Blood Flow
Topical administration of this compound has been shown to increase blood velocity in the optic nerve head (ONH), retina, and choroid without significantly altering systemic blood pressure or heart rate. This localized vasodilation is attributed to the blockade of α1-adrenoceptors in the ocular vasculature, which can improve the microcirculation and oxygen supply to the optic nerve.
Experimental Protocol: Laser Speckle Flowgraphy
Laser Speckle Flowgraphy (LSFG) is a non-invasive technique used to measure blood flow in the ocular fundus.
Objective: To quantify the change in optic nerve head blood flow after topical administration of this compound.
Materials:
-
Laser Speckle Flowgraphy (LSFG) device.
-
Topical this compound hydrochloride solution.
-
Human subjects or animal models.
Procedure:
-
Baseline Measurement: Obtain a baseline LSFG measurement of the optic nerve head blood flow. The primary parameter measured is the Mean Blur Rate (MBR), which is an index of blood velocity.
-
Drug Administration: Instill a drop of this compound solution into the subject's eye.
-
Post-Dose Measurements: Perform LSFG measurements at specific time points after drug administration (e.g., 30, 60, and 120 minutes).
-
Data Analysis: Analyze the LSFG data to calculate the percentage change in MBR from baseline at each time point. Statistical analysis is used to determine the significance of the changes.
Logical Diagram: LSFG Experimental Design
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha 1-adrenoceptor subtype in the rat prostate is preferentially the alpha 1A type - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunazosin Hydrochloride: A Technical Guide to its Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunazosin hydrochloride is a potent and selective quinazoline-based alpha-1 adrenergic receptor antagonist.[1][2] It has been utilized clinically as both a systemic antihypertensive agent and for the topical treatment of glaucoma.[1][2] Its therapeutic effects are primarily mediated through the blockade of alpha-1 adrenoceptors, leading to vasodilation and a reduction in intraocular pressure.[3] This technical guide provides an in-depth overview of the pharmacological properties of this compound hydrochloride, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to support further research and development.
Mechanism of Action
This compound hydrochloride is a selective antagonist of alpha-1 adrenergic receptors. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein. The binding of endogenous catecholamines, such as norepinephrine and epinephrine, to alpha-1 adrenoceptors on vascular smooth muscle cells initiates a signaling cascade that results in vasoconstriction. This compound competitively blocks this interaction, leading to vasodilation and a subsequent decrease in peripheral vascular resistance and blood pressure.
In the context of glaucoma, this compound's mechanism of action involves the relaxation of the trabecular meshwork and an increase in uveoscleral outflow, which facilitates the drainage of aqueous humor and lowers intraocular pressure (IOP).
Signaling Pathway
The alpha-1 adrenergic receptor signaling pathway, which is inhibited by this compound, is a critical regulator of smooth muscle contraction. Upon agonist binding, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to a cascade of events that culminate in smooth muscle contraction.
Pharmacodynamics
The pharmacodynamic properties of this compound hydrochloride are characterized by its high affinity and selectivity for alpha-1 adrenoceptors.
Receptor Binding Affinity
The affinity of this compound for alpha-1 adrenoceptors has been determined through radioligand binding assays.
| Parameter | Value | Assay Details | Reference |
| Ki (this compound) | 49 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |
| Ki (Prazosin) | 57 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |
| Ki (Yohimbine) | 3,900 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |
| Ki (Propranolol) | 29,000 nM | Inhibition of [3H]this compound binding in human renal medullae membranes. | |
| Kd ([3H]this compound) | 2.7 ± 1.4 nM | Saturation binding in human renal medullae membranes. | |
| Bmax ([3H]this compound) | 44 ± 16 fmol/mg protein | Saturation binding in human renal medullae membranes. |
Functional Antagonism
This compound effectively antagonizes the physiological effects mediated by alpha-1 adrenoceptor activation.
| Parameter | Value | Experimental Model | Reference |
| EC50 (Blood Pressure Reduction) | 4.6 ± 2.0 ng/mL (first dose) | Hypertensive patients. | |
| EC50 (Blood Pressure Reduction) | 9.1 ± 7.3 ng/mL (steady-state) | Hypertensive patients. |
Clinical Effects
Clinical studies have demonstrated the efficacy of this compound in lowering blood pressure in hypertensive patients.
| Study Population | Dosage | Change in Blood Pressure (Systolic/Diastolic) | Reference |
| Hypertensive patients uncontrolled by valsartan | 2.8 mg/day (average) | -13.2 / -9.3 mmHg | |
| Stage 2 Hypertensive patients | 2.8 mg/day (average) | -14.4 ± 8.1 mmHg (systolic) | |
| Patients with mild-to-moderate essential hypertension | 2.0 mg t.i.d. | Significant decrease (p < 0.05) |
Topical administration of this compound has been shown to effectively reduce intraocular pressure in patients with glaucoma.
| Study Population | Dosage | Change in Intraocular Pressure (IOP) | Reference |
| Glaucoma patients on latanoprost | Twice daily | -1.6 mmHg (from 18.2 mmHg) | |
| Rabbits | 0.1% solution | -6.2 mmHg (from 19.6 mmHg) |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrochloride has been characterized in healthy volunteers and patient populations. The extended-release formulation (this compound retard) provides a prolonged duration of action.
| Parameter | Value | Population | Dosage | Reference |
| Cmax | 15 ng/mL | Healthy volunteers | 6 mg this compound retard | |
| tmax | 4 h | Healthy volunteers | 6 mg this compound retard | |
| t1/2 (elimination) | ~12 h | Healthy volunteers | 6 mg this compound retard | |
| Bioavailability (retard vs. standard) | ~81% | Normotensive volunteers | - | |
| Urinary Excretion (unchanged) | ~10% | Healthy volunteers | 6 mg this compound retard |
Experimental Protocols
Radioligand Binding Assay for Alpha-1 Adrenoceptor Affinity
This protocol outlines a representative method for determining the binding affinity of this compound to alpha-1 adrenoceptors using a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Human renal medullae tissue is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction containing the alpha-1 adrenoceptors. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Incubation: The membrane preparation is incubated in the presence of a fixed concentration of a suitable radioligand (e.g., [3H]this compound) and varying concentrations of unlabeled this compound. The incubation is carried out at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 20 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Measurement of Intracellular Calcium Concentration
This protocol describes a general method for measuring changes in intracellular calcium concentration in response to alpha-1 adrenoceptor stimulation and its inhibition by this compound, using a fluorescent calcium indicator.
Methodology:
-
Cell Culture and Dye Loading: Vascular smooth muscle cells are cultured on coverslips. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a physiological salt solution containing the dye.
-
Fluorescence Microscopy: The coverslip with the dye-loaded cells is mounted on the stage of an inverted fluorescence microscope equipped with a system for alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and measuring the emission fluorescence (at ~510 nm).
-
Baseline Measurement: A baseline fluorescence ratio (e.g., F340/F380) is recorded for a period before the addition of any stimuli.
-
Stimulation and Inhibition: An alpha-1 adrenoceptor agonist (e.g., phenylephrine) is added to the cells to induce an increase in intracellular calcium. In separate experiments, cells are pre-incubated with this compound before the addition of the agonist to assess its inhibitory effect.
-
Data Analysis: The change in the fluorescence ratio over time is recorded and can be calibrated to represent the intracellular calcium concentration. The inhibitory effect of this compound is quantified by comparing the peak calcium response in the presence and absence of the antagonist.
Assessment of Vasoconstriction in Isolated Arteries
This protocol provides a framework for evaluating the effect of this compound on agonist-induced vasoconstriction in an ex vivo setting.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., rabbit thoracic aorta) is carefully dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Recording: The arterial ring is connected to an isometric force transducer to record changes in tension. The tissue is allowed to equilibrate under a resting tension.
-
Agonist-Induced Contraction: A cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting increase in tension.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a specific period.
-
Repeat Agonist Response: The concentration-response curve to the agonist is repeated in the presence of this compound.
-
Data Analysis: The antagonistic effect of this compound is determined by the rightward shift of the agonist's concentration-response curve. The pA2 value, a measure of the antagonist's potency, can be calculated from these data.
Additional Pharmacological Effects
Inhibition of Vascular Smooth Muscle Cell Proliferation
This compound hydrochloride has been shown to inhibit the exaggerated growth of vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats. In the presence of serum, this compound significantly inhibited DNA synthesis in VSMCs. It also suppressed the DNA synthesis response to platelet-derived growth factor (PDGF) and epidermal growth factor (EGF). Furthermore, this compound significantly inhibited the expression of basic fibroblast growth factor (bFGF) and transforming growth-beta1 (TGF-β1) mRNA in VSMCs from these rats. These findings suggest that this compound possesses anti-proliferative effects that may contribute to its beneficial cardiovascular profile.
Conclusion
This compound hydrochloride is a well-characterized selective alpha-1 adrenoceptor antagonist with proven efficacy in the management of hypertension and glaucoma. Its pharmacological profile, defined by its specific mechanism of action, favorable pharmacodynamics, and predictable pharmacokinetics, makes it a valuable therapeutic agent. The detailed experimental protocols and compiled quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers and clinicians, facilitating a deeper understanding of this compound's properties and encouraging further investigation into its therapeutic potential.
References
Bunazosin: A Technical Guide to its α1-Adrenergic Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunazosin is a quinazoline derivative that acts as a potent and selective antagonist of α1-adrenergic receptors.[1][2] This activity underlies its clinical applications in the management of hypertension and benign prostatic hyperplasia (BPH).[1][3] By blocking α1-adrenergic receptors, this compound inhibits the vasoconstrictive effects of endogenous catecholamines such as norepinephrine, leading to vasodilation and a reduction in peripheral vascular resistance.[1] In the prostate and bladder neck, this antagonism results in smooth muscle relaxation, alleviating urinary obstruction associated with BPH. This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its α1-adrenergic receptor antagonist activity, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on this compound's interaction with adrenergic receptors. While this compound is recognized for its high affinity and selectivity for the α1-adrenoceptor family over the α2-adrenoceptor, a detailed public-domain characterization of its binding affinities (Ki) or functional antagonist potencies (pA2) for the individual α1-adrenoceptor subtypes (α1A, α1B, and α1D) is not extensively documented in the readily available scientific literature.
Table 1: Binding Affinity of this compound for α-Adrenergic Receptors
| Radioligand | Tissue/System | Receptor Target | This compound Parameter | Value | Reference |
| [3H]prazosin | Porcine Aortic Membranes | α1-adrenoceptor | Ki | 0.29 nM | |
| [3H]yohimbine | Porcine Aortic Membranes | α2-adrenoceptor | Ki | 350 nM | |
| [3H]this compound | Human Renal Medullae Membranes | α1-adrenoceptor | Ki | 49 nM | |
| [3H]this compound | Human Prostatic Membranes (BPH) | α1-adrenoceptor | Kd | 0.55 ± 0.04 nM | |
| [3H]this compound | Human Prostatic Membranes (BPH) | α1-adrenoceptor | Bmax | 676 ± 33 fmol/mg protein |
Table 2: Functional Activity of this compound
| Parameter | System | Description | Value | Reference |
| EC50 | Hypertensive Patients | Concentration for 50% of maximal effect on mean arterial blood pressure (first dose) | 4.6 ± 2.0 ng/mL | |
| EC50 | Hypertensive Patients | Concentration for 50% of maximal effect on mean arterial blood pressure (steady-state) | 9.1 ± 7.3 ng/mL |
Signaling Pathways
Activation of α1-adrenergic receptors by agonists like norepinephrine initiates a well-defined signaling cascade. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G-proteins. This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, most notably smooth muscle contraction. This compound, as a competitive antagonist, binds to the α1-adrenergic receptor and prevents the binding of norepinephrine, thereby inhibiting this entire signaling cascade.
Caption: Alpha-1 adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for α1-adrenergic receptors using a competitive binding assay with a radiolabeled ligand, such as [3H]prazosin or [3H]this compound.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., prostate, aorta) or cultured cells expressing α1-adrenoceptors in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable α1-adrenoceptor radioligand (e.g., [3H]prazosin), and a range of concentrations of unlabeled this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled α1-antagonist, e.g., phentolamine).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay in Isolated Tissues
This protocol determines the functional antagonist potency (pA2) of this compound by measuring its ability to inhibit agonist-induced smooth muscle contraction in an isolated tissue preparation, such as rat aorta or rabbit prostate.
Caption: Workflow for determining pA2 using a functional antagonism assay and Schild analysis.
Methodology:
-
Tissue Preparation:
-
Isolate a suitable tissue rich in α1-adrenoceptors (e.g., thoracic aorta from a rat).
-
Cut the tissue into rings or strips and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Connect the tissue to an isometric force transducer to record changes in muscle tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Concentration-Response Curves (CRCs):
-
Generate a cumulative concentration-response curve for an α1-adrenergic agonist (e.g., phenylephrine or norepinephrine) to establish a control response.
-
After washing the tissue and allowing it to return to baseline, incubate it with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Generate a second agonist CRC in the presence of this compound. A competitive antagonist will cause a rightward shift of the CRC without a change in the maximum response.
-
Repeat this procedure with several different concentrations of this compound.
-
-
Schild Plot Analysis:
-
For each concentration of this compound, calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist).
-
Construct a Schild plot by graphing log(dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is determined from the x-intercept of the linear regression line of the Schild plot. The slope of this line should be close to 1 for a competitive antagonist.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit α1-agonist-induced increases in intracellular calcium concentration ([Ca2+]i) in cultured cells.
Methodology:
-
Cell Culture and Dye Loading:
-
Culture a suitable cell line endogenously or recombinantly expressing α1-adrenergic receptors.
-
Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, by incubating them with the dye in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
After loading, wash the cells to remove extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 inside the cells.
-
-
Fluorometric Measurement:
-
Place the dye-loaded cells in a fluorometer capable of ratiometric measurement (e.g., a fluorescence plate reader or a microscope-based imaging system).
-
Measure the baseline fluorescence ratio by alternately exciting the cells at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at ~510 nm.
-
To determine the antagonist effect, pre-incubate the cells with various concentrations of this compound.
-
Initiate the response by adding an α1-adrenergic agonist (e.g., phenylephrine) and record the change in the fluorescence ratio over time.
-
-
Data Analysis:
-
The fluorescence ratio (F340/F380) is proportional to the [Ca2+]i.
-
Quantify the peak increase in the fluorescence ratio in response to the agonist in the absence and presence of different concentrations of this compound.
-
Plot the inhibition of the agonist-induced calcium response as a function of the this compound concentration to determine an IC50 value for the inhibition of the functional response.
-
Conclusion
This compound is a well-established α1-adrenergic receptor antagonist with proven clinical efficacy. Its pharmacological profile is characterized by a high affinity and selectivity for α1-adrenoceptors, leading to the inhibition of the Gq/11-PLC-IP3 signaling pathway and subsequent cellular responses such as smooth muscle contraction. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel α1-adrenergic receptor antagonists. Further research to delineate the specific affinity and functional potency of this compound at the individual α1A, α1B, and α1D adrenoceptor subtypes would provide a more complete understanding of its pharmacological profile and could inform the development of next-generation subtype-selective antagonists.
References
- 1. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Bunazosin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Bunazosin, a potent and selective α1-adrenergic receptor antagonist. It is intended for researchers, scientists, and professionals involved in drug development. This document details the chemical synthesis of this compound, its mechanism of action through the α1-adrenergic signaling pathway, and summarizes key quantitative data from pharmacological studies and clinical trials. Detailed experimental protocols for the synthesis and relevant pharmacological assays are provided to facilitate further research and development.
Introduction
This compound is a quinazoline derivative that acts as a selective antagonist of α1-adrenergic receptors. This pharmacological action leads to the relaxation of smooth muscle in blood vessels and the prostate gland. Consequently, this compound has been primarily developed and utilized for the treatment of hypertension and, in some formulations, for glaucoma. Its selectivity for the α1-adrenoceptor minimizes some of the side effects associated with non-selective alpha-blockers. This guide will delve into the core technical aspects of this compound's development, from its chemical synthesis to its clinical application.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through multiple routes. The most common and well-documented method involves the condensation of a key quinazoline intermediate with a derivatized diazepane.
Synthesis of Key Intermediates
The primary precursors for the synthesis of this compound are 4-amino-2-chloro-6,7-dimethoxyquinazoline and 1-butyryl-1,4-diazepane (also known as 1-butyryl-homopiperazine).
The synthesis of this crucial intermediate has been described through various methods. A common pathway starts from 3,4-dimethoxybenzaldehyde and proceeds through several steps to yield the final product. Alternative syntheses starting from 6,7-dimethoxy quinazolin-2,4-dione have also been reported.
Experimental Protocol: Synthesis of 4-amino-2-chloro-6,7-dimethoxyquinazoline
-
Step 1: Nitration of Veratrole. Veratrole is nitrated using nitric acid to produce 3,4-dimethoxynitrobenzene.
-
Step 2: Reduction. The nitro group of 3,4-dimethoxynitrobenzene is reduced to an amino group to form 3,4-dimethoxyaniline. This is typically achieved through catalytic hydrogenation.
-
Step 3: Carbamidation. 3,4-dimethoxyaniline is reacted with triphosgene and cyanamide to yield 3,4-dimethoxyphenyl cyano carbamide.
-
Step 4: Cyclization and Chlorination. The carbamide derivative undergoes cyclization and chlorination using phosphorus pentachloride and phosphorus oxychloride to form 2,4-dichloro-6,7-dimethoxyquinazoline.
-
Step 5: Amination. The 2,4-dichloro intermediate is selectively aminated at the 4-position using ammonia to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline. The reaction is typically carried out in an organic solvent like isopropanol. The crude product can be purified by recrystallization from methanol.
Synthesis of 1-butyryl-1,4-diazepane
This intermediate can be prepared by the acylation of 1,4-diazepane (homopiperazine) with butyryl chloride or a related acylating agent.
Experimental Protocol: Synthesis of 1-butyryl-1,4-diazepane
-
Reaction Setup: To a solution of 1,4-diazepane in a suitable aprotic solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine) to scavenge the generated HCl, add butyryl chloride dropwise at a controlled temperature (e.g., 0 °C).
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Final Condensation Step to Yield this compound
The final step in the synthesis of this compound involves the nucleophilic substitution of the chlorine atom in 4-amino-2-chloro-6,7-dimethoxyquinazoline with the secondary amine of 1-butyryl-1,4-diazepane.[1]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline, 1-butyryl-1,4-diazepane, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a high-boiling point solvent such as butanol is heated to reflux.[1]
-
Reaction: The reaction mixture is refluxed for several hours until completion, monitored by TLC.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an appropriate organic solvent and washed with water and brine.
-
Purification and Salt Formation: The crude this compound is purified by column chromatography. For pharmaceutical use, it is often converted to its hydrochloride salt by treating the free base with a solution of HCl in an organic solvent (e.g., ethanol). The resulting salt is then collected by filtration and dried.
Characterization Data: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine and epinephrine, initiate a signaling cascade leading to smooth muscle contraction.
By blocking these receptors, this compound prevents the binding of catecholamines and thereby inhibits this signaling pathway. This leads to vasodilation of both arteries and veins, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure. In the prostate, the relaxation of smooth muscle in the bladder neck and prostate capsule alleviates symptoms of benign prostatic hyperplasia (BPH).
The signaling pathway initiated by α1-adrenergic receptor activation and its inhibition by this compound is depicted below.
Caption: α1-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound from various pharmacological and clinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Reference |
| α1-adrenoceptor | [³H]this compound | Human Renal Medullae | 2.7 ± 1.4 | 49 | 44 ± 16 | [2] |
| α1-adrenoceptor | [³H]this compound | Human Prostate (BPH) | 0.55 ± 0.04 | - | 676 ± 33 | [3] |
Table 2: Pharmacokinetic Parameters of this compound
| Formulation | Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Extended-release | 6 mg | 15 | 4 | ~12 | ~81% (of standard) | [4] |
Table 3: Clinical Efficacy of this compound in Hypertension
| Study Population | Treatment Group | Duration | Mean Reduction in Systolic BP (mmHg) | Mean Reduction in Diastolic BP (mmHg) | Reference |
| Stage 1 or 2 Essential Hypertension | This compound (add-on to Valsartan) | 8 weeks | 13.2 | 9.3 | |
| Stage 2 Hypertension | This compound (add-on to Valsartan) | 8 weeks | 14.4 ± 8.1 | - | |
| Mild-to-moderate Essential Hypertension | This compound (2.0 mg t.i.d.) | 4 weeks | - | > Propranolol |
Table 4: Clinical Efficacy of this compound in Glaucoma
| Study Population | Treatment Group | Duration | Mean Reduction in Intraocular Pressure (IOP) (mmHg) | Reference |
| Normotensive Rabbits | 0.1% this compound | 4 days (twice daily) | 6.2 (from 19.6 to 13.4) | |
| Normotensive Rabbits and Cats | 0.005% - 0.1% this compound | Single dose | Concentration-dependent reduction |
Key Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to α1-adrenergic receptors.
Objective: To determine the dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled ligand (e.g., [³H]this compound) and the inhibition constant (Ki) of this compound.
Materials:
-
Tissue homogenate or cell membranes expressing α1-adrenergic receptors.
-
Radioligand (e.g., [³H]this compound or [³H]prazosin).
-
Unlabeled this compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer.
-
Saturation Binding Assay (for Kd and Bmax):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For each concentration, prepare parallel tubes containing an excess of an unlabeled competitor to determine non-specific binding.
-
Incubate at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.
-
-
Competition Binding Assay (for Ki):
-
Incubate a fixed amount of membrane protein with a fixed concentration of the radioligand (typically at or near its Kd value) and increasing concentrations of unlabeled this compound.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation assays, plot specific binding versus radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding versus the concentration of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand.
-
Caption: Workflow for Radioligand Binding Assay.
In Vitro Vascular Smooth Muscle Contraction Assay
This protocol provides a general method for assessing the effect of this compound on vascular smooth muscle contraction.
Objective: To evaluate the inhibitory effect of this compound on agonist-induced contraction of isolated vascular smooth muscle.
Materials:
-
Isolated blood vessel rings (e.g., from rat aorta).
-
Organ bath system with force transducer.
-
Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.
-
Vasoconstrictor agonist (e.g., phenylephrine, norepinephrine).
-
This compound.
Procedure:
-
Tissue Preparation: Dissect a blood vessel (e.g., thoracic aorta from a rat) and cut it into rings of 2-3 mm in width.
-
Mounting: Mount the vascular rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen. Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g). During this period, replace the buffer every 15-20 minutes.
-
Viability Check: Induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to check the viability of the tissue. Wash out the KCl and allow the tissue to return to baseline.
-
Agonist-Induced Contraction: Generate a cumulative concentration-response curve to a vasoconstrictor agonist (e.g., phenylephrine).
-
Inhibition by this compound: After washing out the agonist and allowing the tissue to return to baseline, incubate the rings with a specific concentration of this compound for a defined period (e.g., 30 minutes).
-
Repeat Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve to the agonist.
-
Data Analysis: Compare the concentration-response curves of the agonist in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. The potency of this compound can be quantified by calculating the pA₂ value from a Schild plot.
Caption: Workflow for In Vitro Vascular Smooth Muscle Contraction Assay.
Conclusion
This compound is a well-characterized selective α1-adrenergic receptor antagonist with established efficacy in the treatment of hypertension and potential applications in glaucoma. Its synthesis is achievable through established chemical routes, and its mechanism of action is well understood. The quantitative data presented in this guide provide a solid foundation for its pharmacological profile. The detailed experimental protocols offer a starting point for researchers interested in further investigating the properties of this compound or developing related compounds. This comprehensive technical overview serves as a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Effect of 8-Week Combination Therapy with an Extended-Release α1-Blocker (this compound or Doxazosin) in Inadequate Responders to an Angiotensin II Antagonist (Valsartan) in Patients with Stage 1 or 2 Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. [3H]this compound, a novel selective radioligand of alpha 1 adrenoceptors in human prostates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Studies of Bunazosin
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in vitro pharmacological profile of Bunazosin, a potent and selective alpha-1 (α1) adrenoceptor antagonist. It details its mechanism of action, summarizes key quantitative data from various cellular and tissue-based assays, and provides standardized protocols for replicating foundational experiments. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Introduction: The Pharmacological Profile of this compound
This compound is a quinazoline derivative recognized for its high affinity and selectivity as an antagonist for α1-adrenergic receptors.[1][2][3] Clinically, it is utilized as an antihypertensive agent and for the treatment of glaucoma and benign prostatic hyperplasia (BPH).[1][4] Its therapeutic effects are primarily attributed to its ability to block α1-adrenoceptors on smooth muscle cells, leading to vasodilation and relaxation of muscles in the prostate and bladder neck. Beyond these effects, in vitro studies have revealed a broader range of cellular activities, including anti-proliferative and ion channel modulating properties, making it a valuable tool for cardiovascular and cellular research.
Core Mechanism of Action: α1-Adrenoceptor Antagonism
This compound exerts its primary effect through competitive antagonism at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.
Signaling Cascade Interruption:
-
Normal Activation: Under physiological conditions, agonists like norepinephrine bind to α1-adrenoceptors, activating the Gq protein.
-
Second Messenger Production: Activated Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its specific receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Physiological Response: The resulting increase in cytosolic Ca2+ concentration in smooth muscle cells leads to contraction and vasoconstriction.
-
This compound's Role: this compound competitively binds to the α1-adrenoceptor, preventing the endogenous agonist from binding and thereby inhibiting the entire downstream signaling cascade.
Quantitative In Vitro Data
The following tables summarize key quantitative data from various in vitro assays, demonstrating this compound's potency and effects on different cellular processes.
Table 1: Receptor Binding Affinity
| Parameter | Receptor/Assay | Preparation | Radioligand | Value | Reference |
|---|---|---|---|---|---|
| IC₅₀ | α₁-Adrenoceptor | Human Prostate Membranes | [³H]-Prazosin | ~1 nM |
| Binding Affinity | ETₐ and ETₑ Receptors | Not Specified | Not Specified | No affinity up to 100 μM | |
Table 2: Functional Antagonism & Cellular Effects
| Assay Type | Cell/Tissue Type | Agonist | Parameter | This compound Concentration | Effect | Reference |
|---|---|---|---|---|---|---|
| Intracellular Ca²⁺ | Rat Aortic Smooth Muscle Cells | Phenylephrine | [Ca²⁺]i | 100 nM | Complete blockade of agonist-induced Ca²⁺ increase. | |
| Muscle Contraction | Bovine Ciliary Muscle | Phenylephrine | Contraction | 100 nM - 10 μM | Inhibition of agonist-induced constriction. | |
| Muscle Contraction | Rabbit Retinal Arteries | Phenylephrine | Vasoconstriction | 0.01% (topical) | Inhibition of agonist-induced constriction. | |
| DNA Synthesis | Rat Vascular Smooth Muscle Cells | PDGF-AA, EGF | DNA Synthesis | Not Specified | Significant inhibition. | |
| Cell Growth | Rat Vascular Smooth Muscle Cells | Serum | DNA Synthesis | Not Specified | Significant inhibition. |
| Neuronal Survival | Rat Primary Retinal Cultures | Glutamate | Cell Death | Not Specified | Reduction in glutamate-induced neuronal death. | |
Table 3: Effects on Ion Channels
| Channel Type | Preparation | Parameter | This compound Concentration | Effect | Reference |
|---|---|---|---|---|---|
| L-type Ca²⁺ Channel | Rat Heart | I (Ca,L) | 10 μM | ~30% inhibition. | |
| Ca²⁺ Channel | Rabbit Sinoatrial Node | Slow Inward Current (Isi) | > 10 μM | Decrease in current. |
| K⁺ Channel | Rabbit Sinoatrial Node | K⁺ Outward Current (IK) | > 10 μM | Decrease in current. | |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of this compound for the α1-adrenoceptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound.
Materials:
-
Membrane Preparation: Homogenized tissue or cultured cells expressing α1-adrenoceptors (e.g., human prostate, rat liver).
-
Radioligand: [³H]-Prazosin (a high-affinity α1-antagonist).
-
Test Compound: this compound hydrochloride.
-
Buffers: Lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂), Assay buffer (e.g., 50mM Tris, 0.1% BSA).
-
Filtration System: 96-well harvester with GF/C filters.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-Prazosin (typically at its Kd value), and varying concentrations of this compound.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through GF/C filters. Wash filters with ice-cold wash buffer to remove non-specific binding.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Intracellular Calcium ([Ca²⁺]i) Flux Assay
This assay measures this compound's ability to block agonist-induced increases in cytosolic calcium.
Objective: To assess the functional antagonism of this compound on the α1-adrenoceptor-mediated calcium mobilization pathway.
Materials:
-
Cells: Cultured vascular smooth muscle cells (VSMCs) or other cells endogenously expressing α1-adrenoceptors.
-
Calcium Indicator Dye: Fluo-8, Fura-2, or similar Ca²⁺-sensitive fluorescent dyes.
-
Agonist: Phenylephrine or norepinephrine.
-
Test Compound: this compound hydrochloride.
-
Instrumentation: Fluorescence plate reader or fluorescence microscope.
Protocol:
-
Cell Culture: Seed cells in a multi-well plate (e.g., 96-well, black-walled) and grow to confluence.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Incubate cells with the calcium indicator dye according to the manufacturer's protocol (e.g., 30-60 minutes at 37°C).
-
Pre-treatment: Wash away excess dye and add buffer containing various concentrations of this compound. Incubate for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Place the plate in the fluorescence reader and establish a baseline fluorescence reading. Inject the α1-agonist (e.g., phenylephrine) into the wells and immediately begin recording fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca²⁺]i. Calculate the peak response or the area under the curve for each concentration of this compound. Plot the inhibition of the agonist response versus the this compound concentration to determine an IC₅₀ value.
Vascular Smooth Muscle Cell (VSMC) Proliferation Assay
This assay determines the effect of this compound on the growth of VSMCs, a key process in vascular remodeling.
Objective: To quantify the anti-proliferative effect of this compound.
Materials:
-
Cells: Cultured vascular smooth muscle cells (e.g., from rat aorta).
-
Growth Factors: Platelet-derived growth factor (PDGF) or Epidermal growth factor (EGF).
-
Test Compound: this compound hydrochloride.
-
Proliferation Reagent: BrdU (5-bromo-2'-deoxyuridine) or [³H]-Thymidine.
-
Detection System: Anti-BrdU antibody conjugated to an enzyme (for ELISA) or a scintillation counter.
Protocol:
-
Cell Culture & Synchronization: Seed VSMCs in a multi-well plate. Once they reach sub-confluence, synchronize them in the G0/G1 phase by serum starvation (e.g., culturing in serum-free media for 24-48 hours).
-
Pre-treatment: Add media containing various concentrations of this compound and incubate for 1-2 hours.
-
Stimulation: Add a growth factor (e.g., PDGF) to the wells to stimulate cell cycle re-entry and DNA synthesis.
-
Labeling: Concurrently with or shortly after stimulation, add the labeling reagent (BrdU or [³H]-Thymidine). Incubate for a period that allows for DNA synthesis (e.g., 18-24 hours).
-
Quantification:
-
BrdU: Fix, permeabilize, and probe the cells with an anti-BrdU antibody. Detect with a colorimetric or fluorometric substrate using a plate reader.
-
[³H]-Thymidine: Lyse the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the proliferation signal to control wells (agonist only). Plot the percentage inhibition of proliferation against the log concentration of this compound to determine an IC₅₀.
Conclusion
The collective in vitro data robustly characterize this compound as a potent and highly selective α1-adrenoceptor antagonist. Its mechanism is centered on the direct blockade of the Gq-coupled signaling cascade, preventing agonist-induced intracellular calcium release and subsequent smooth muscle contraction. Quantitative assays consistently demonstrate its high affinity for the α1-receptor, with functional antagonism observed in the nanomolar to low micromolar range in various cell and tissue models. Furthermore, studies reveal that this compound's cellular effects extend beyond simple smooth muscle relaxation, encompassing the inhibition of vascular smooth muscle cell proliferation and the modulation of key calcium and potassium ion channels. These findings underscore its utility not only as a therapeutic agent but also as a precise pharmacological probe for investigating α1-adrenoceptor biology and related cellular processes.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C19H27N5O3 | CID 2472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunazosin for Hypertension Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunazosin is a quinazoline derivative that acts as a selective alpha-1 adrenergic receptor antagonist.[1] It is primarily utilized in the management of hypertension and has also found applications in treating benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the research on this compound for hypertension, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols are provided to facilitate further research and development in this area.
Mechanism of Action
This compound exerts its antihypertensive effect by selectively blocking alpha-1 adrenergic receptors located on vascular smooth muscle cells. Under normal physiological conditions, the binding of catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting these receptors, this compound induces vasodilation, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.[1]
Signaling Pathway
The alpha-1 adrenergic receptor is a Gq protein-coupled receptor. Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. This compound, as an antagonist, blocks the initial step of this cascade, preventing vasoconstriction.
Pharmacokinetics and Pharmacodynamics
This compound is available in both standard and extended-release formulations. The pharmacokinetic and pharmacodynamic parameters can vary based on the formulation and patient population.
Pharmacokinetic Data
| Parameter | Value | Population | Formulation | Citation |
| Cmax | 15 ng/ml | Healthy Volunteers | 6 mg Extended-Release | [1] |
| Tmax | 4 h | Healthy Volunteers | 6 mg Extended-Release | [1] |
| Elimination Half-life | ~12 h | Healthy Volunteers | 6 mg Extended-Release | [1] |
| Bioavailability | ~81% of standard formulation | Normotensive Volunteers | Extended-Release | |
| Metabolism | Primarily hepatic | General | Both | |
| Excretion | ~10% unchanged in urine | General | Both |
Pharmacodynamic Data
| Parameter | Observation | Condition | Citation |
| Blood Pressure | Significant decrease in systolic and diastolic BP without reflex tachycardia. | Essential Hypertension | |
| Renal Blood Flow | Significantly increased by 34%. | Essential Hypertension | |
| Creatinine Clearance | Significantly increased by 37%. | Essential Hypertension |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of this compound in managing hypertension, both as a monotherapy and in combination with other antihypertensive agents.
Comparative Clinical Trial Data: this compound vs. Doxazosin
A study comparing extended-release this compound with doxazosin as an add-on therapy in patients with essential hypertension inadequately controlled by valsartan monotherapy yielded the following results.
| Parameter | This compound (add-on) | Doxazosin (add-on) | p-value | Citation |
| Mean Daily Dose | 2.8 mg | 3.6 mg | - | |
| Systolic BP Reduction (mmHg) | 13.2 | 9.2 | <0.001 | |
| Diastolic BP Reduction (mmHg) | 9.3 | 8.5 | <0.001 | |
| Systolic BP Reduction in Stage 2 Hypertension (mmHg) | 14.4 ± 8.1 | 6.6 ± 13.8 | 0.015 |
Comparison with Prazosin
Experimental Protocols
Clinical Blood Pressure Measurement
A standardized protocol for office blood pressure measurement is crucial for the accuracy of clinical trial data.
Detailed Methodology:
-
Patient Preparation: Patients should avoid caffeine, exercise, and smoking for at least 30 minutes before measurement. They should also empty their bladder.
-
Resting Period: The patient should rest comfortably in a quiet room for at least 5 minutes before the first reading.
-
Positioning: The patient should be seated with their back supported, feet flat on the floor, and their arm supported at the level of the heart.
-
Cuff Size: The appropriate cuff size should be selected based on the patient's arm circumference. Using a cuff that is too small can lead to an overestimation of blood pressure, while a cuff that is too large can lead to an underestimation.
-
Measurement Device: A validated automated oscillometric blood pressure device, such as the Omron HEM7221-E, is recommended to minimize inter-observer variability.
-
Reading Protocol: At least three readings should be taken at 1-2 minute intervals. The first reading is often discarded, and the average of the subsequent readings is recorded as the final blood pressure value.
Preclinical Blood Pressure Measurement: Tail-Cuff Method in Spontaneously Hypertensive Rats (SHR)
The tail-cuff method is a common non-invasive technique for measuring blood pressure in rodent models of hypertension.
Detailed Methodology:
-
Animal Acclimatization: To minimize stress-induced blood pressure elevation, spontaneously hypertensive rats (SHR) should be acclimatized to the restraining device for several consecutive days before the actual measurement.
-
Restraint: The conscious rat is placed in a restraining device. It is recommended to wait at least 1 minute after placing the rat in the restrainer before starting the measurement to allow blood pressure to stabilize.
-
Tail Warming (Optional): In some protocols, the tail is gently warmed to increase the amplitude of the pulse for easier detection. However, methods without heating have also been validated and may reduce thermal stress on the animal.
-
Cuff Placement: An occlusion cuff and a sensor cuff (photoelectric or other) are placed on the base of the tail.
-
Measurement: The occlusion cuff is inflated to a pressure sufficient to occlude blood flow and then slowly deflated. The sensor detects the return of blood flow, and the corresponding pressure is recorded as the systolic blood pressure. Several readings are typically taken and averaged to obtain a reliable measurement.
Alpha-1 Adrenoceptor Binding Assay
A competitive radioligand binding assay is a standard method to determine the affinity of a compound for a specific receptor.
Detailed Methodology:
-
Membrane Preparation: A tissue source rich in alpha-1 adrenoceptors (e.g., rat heart, liver, or prostate) is homogenized in a suitable buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membrane fraction. The final pellet is resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in triplicate.
-
Total Binding: Membrane preparation is incubated with a fixed concentration of a radiolabeled alpha-1 adrenoceptor antagonist, such as [3H]-prazosin (e.g., 200 pM).
-
Non-specific Binding: Same as total binding, but with the addition of a high concentration of an unlabeled antagonist (e.g., phentolamine) to saturate all specific binding sites.
-
Competitive Binding: Same as total binding, but with the addition of varying concentrations of the test compound (this compound).
-
-
Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 40 minutes at 30°C).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound is a well-characterized selective alpha-1 adrenergic receptor antagonist with proven efficacy in the treatment of hypertension. Its mechanism of action, involving the blockade of the Gq-protein coupled signaling pathway, leads to vasodilation and a reduction in blood pressure. This technical guide provides a detailed overview of the existing research on this compound, including quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development and hypertension research. Further head-to-head comparative studies with other alpha-1 blockers, particularly prazosin, could provide a more nuanced understanding of its clinical profile.
References
Early Research on Bunazosin for Benign Prostatic Hyperplasia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Bunazosin for the treatment of benign prostatic hyperplasia (BPH). The information is compiled from early clinical and preclinical studies to offer a detailed understanding of the drug's initial development, mechanism of action, and clinical evaluation.
Core Mechanism of Action: Alpha-1 Adrenergic Receptor Antagonism
This compound is a quinazoline derivative that functions as a selective alpha-1 adrenergic receptor antagonist.[1] In the context of BPH, its therapeutic effect is primarily achieved by blocking these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[1] This antagonism leads to smooth muscle relaxation, reducing the dynamic component of bladder outlet obstruction and thereby improving urinary flow and alleviating the lower urinary tract symptoms (LUTS) associated with BPH.[1]
Signaling Pathway of this compound's Action
The binding of norepinephrine to alpha-1 adrenergic receptors on prostatic smooth muscle cells triggers a signaling cascade that results in muscle contraction. This compound competitively inhibits this binding, leading to smooth muscle relaxation. The key steps in this pathway are illustrated below.
Caption: Alpha-1 adrenergic receptor signaling in prostatic smooth muscle and its inhibition by this compound.
Preclinical Research
Receptor Binding Affinity
Preclinical studies are essential for characterizing the pharmacological profile of a new drug candidate. Radioligand binding assays are used to determine the affinity of a drug for its target receptor. In a study on human renal medullae, which also express alpha-1 adrenoceptors, the binding affinity of this compound was determined.
| Compound | Receptor Target | Ki (nM) |
| This compound | Alpha-1 Adrenoceptor | 49 |
| Prazosin | Alpha-1 Adrenoceptor | 57 |
| Yohimbine | Alpha-2 Adrenoceptor | 3,900 |
| Propranolol | Beta Adrenoceptor | 29,000 |
| Table 1: Inhibitor constant (Ki) of this compound and other adrenergic antagonists for the alpha-1 adrenoceptor in human renal medullae.[2] Data from this tissue serves as an indicator of this compound's affinity for alpha-1 adrenoceptors. |
The lower Ki value for this compound compared to Prazosin suggests a slightly higher binding affinity for the alpha-1 adrenoceptor in this tissue. The significantly higher Ki values for yohimbine and propranolol demonstrate this compound's selectivity for the alpha-1 adrenoceptor over other adrenoceptor subtypes.
In Vitro and In Vivo Models
-
In Vitro Studies: These typically involve isolated prostatic tissue from animals (e.g., rabbits, dogs) or humans (from surgical specimens). The tissue is placed in an organ bath, and its contraction in response to an alpha-1 agonist (e.g., phenylephrine) is measured. The ability of this compound to inhibit this contraction would be quantified to determine its potency (e.g., by calculating the IC50 or pA2 value).[3]
-
In Vivo Studies: Animal models of BPH, often induced by hormonal treatment in species like rats and dogs, are used to evaluate the efficacy of new drugs. Parameters such as urodynamics (urinary flow rate, bladder pressure) and prostate size are measured before and after treatment with the investigational drug.
Early Clinical Research: A Double-Blind, Placebo-Controlled Study
A key early clinical trial of this compound for symptomatic prostatism was a double-blind, placebo-controlled study conducted in Japan by Kumamoto et al. (1987). This study provides valuable insights into the initial clinical evaluation of the drug for BPH.
Experimental Protocol
The following is a summary of the experimental protocol based on the available abstract of the study:
-
Study Design: A double-blind, placebo-controlled, multicenter trial involving 25 urology departments.
-
Patient Population: 174 patients with benign prostatic hyperplasia and 31 with bladder neck contracture.
-
Treatment Duration: Four weeks.
-
Dosage Groups:
-
High Dose: 3 mg/day for the first week, followed by 4.5 mg/day for the next three weeks (n=45).
-
Middle Dose: 1.5 mg/day for the first week, followed by 3.0 mg/day for the next three weeks (n=45).
-
Low Dose: 0.15 mg/day for the first week, followed by 1.5 mg/day for the next three weeks (n=39).
-
Control Group: 0.125 mg/day for the entire four weeks (n=40).
-
-
Efficacy Parameters:
-
Subjective Symptoms: Urinary frequency, retarded urination, prolonged urination, condition of urinary stream, and abdominal pressure at voiding.
-
Objective Signs (Urodynamics): Residual urine ratio, maximum flow rate, mean flow rate, and voiding time.
-
-
Statistical Analysis: The H-test and U-test were used to analyze the data.
Caption: Workflow of the double-blind, placebo-controlled clinical trial of this compound for BPH.
Clinical Efficacy
The full quantitative data from this study is not publicly available. However, the abstract reports the following key findings:
Subjective Improvement:
-
A significant dose-dependent efficacy of this compound was observed in the improvement of subjective symptoms as evaluated by the attending doctors (p < 0.01 by H-test).
-
The improvement in the "condition of voiding" showed a dose-dependent significance (p < 0.01).
-
The middle dose group showed a statistically significant improvement in "retarded voiding" compared to the control group (p < 0.05 by U-test).
Objective Improvement (Urodynamics):
-
Overall, there was no significant difference in the objective improvement rates among the four groups.
-
However, when analyzing the "real data" and a "graded classification of objective signs," the high and middle dose groups were significantly superior to the control group in terms of voiding time .
-
The high and low dose groups showed similar results to the control group for residual urine ratio .
Global Improvement:
-
The global improvement rate, as assessed by the attending doctors, demonstrated that the middle dose group was significantly superior to the control group (p < 0.05 by U-test).
| Parameter | High Dose Group | Middle Dose Group | Low Dose Group | Control Group |
| Subjective Symptoms | Dose-dependent improvement (p < 0.01) | Significant improvement in retarded voiding (p < 0.05) | Dose-dependent improvement (p < 0.01) | Baseline |
| Objective Signs | ||||
| - Voiding Time | Significant improvement | Significant improvement | No significant difference | Baseline |
| - Residual Urine Ratio | No significant difference | No significant difference | No significant difference | Baseline |
| Global Improvement | Superior to control (not statistically specified) | Significantly superior to control (p < 0.05) | Superior to control (not statistically specified) | Baseline |
| Table 2: Summary of qualitative efficacy results from the Kumamoto et al. (1987) clinical trial. Note: This table reflects the reported outcomes from the study's abstract; specific quantitative data is not available. |
Safety and Tolerability
Early clinical data on this compound indicated that it was generally well-tolerated. The most commonly reported side effects were mild and included dizziness, nasal obstruction, and headache.
Conclusion
The early research on this compound established its potential as a therapeutic agent for BPH based on its selective alpha-1 adrenergic receptor antagonism. Preclinical data, inferred from studies on related tissues, indicated a high affinity and selectivity for its target receptor. The foundational double-blind, placebo-controlled clinical trial by Kumamoto et al. (1987) demonstrated a dose-dependent improvement in subjective symptoms of BPH, with the middle dosage regimen showing a significant global improvement over placebo. While overall objective urodynamic measures did not show a significant difference, a more detailed analysis revealed improvements in voiding time for the higher and middle doses. These early findings provided the basis for further development and clinical use of this compound in the management of BPH. This guide serves as a technical resource for understanding the initial scientific and clinical investigations that shaped the therapeutic profile of this compound.
References
Methodological & Application
Application Notes and Protocols for Bunazosin in Rabbit Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental protocols utilizing the selective alpha-1 adrenergic antagonist, bunazosin, in rabbit models for ophthalmic research. The following sections detail the methodologies for key experiments, summarize quantitative data, and visualize relevant biological pathways and workflows.
Introduction to this compound's Ocular Effects
This compound hydrochloride is a potent and selective alpha-1 adrenoceptor antagonist.[1] In ophthalmic applications, it is primarily investigated for its intraocular pressure (IOP) lowering effects, making it a potential therapeutic agent for glaucoma.[1][2] Studies in rabbit models have been instrumental in elucidating its mechanism of action, which predominantly involves increasing uveoscleral outflow.[3] Additionally, this compound has been shown to have positive effects on ocular circulation and potential neuroprotective properties.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound in rabbit models.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Normotensive Rabbits
| This compound Concentration | Rabbit Model | Baseline IOP (mmHg, mean ± SEM) | Post-treatment IOP (mmHg, mean ± SEM) | IOP Reduction (mmHg) | Citation |
| 0.1% | New Zealand Albino | 19.6 ± 1.1 | 13.4 ± 0.8 | 6.2 | |
| 0.005% - 0.1% | Normotensive Rabbits | Not specified | Concentration-dependent reduction | Not specified | |
| 0.1% | Normotensive Rabbits | Not specified | Significant reduction in treated eye, no change in contralateral eye | Not specified |
Table 2: Effect of this compound on Aqueous Humor Dynamics in Rabbits
| Parameter | This compound Concentration | Method | Result | P-value | Citation |
| Uveoscleral Outflow | 0.1% | Tracer infusion technique | Significantly increased | <0.05 | |
| Total Outflow Facility | 0.1% | Two-level constant-pressure infusion | Significantly increased | <0.02 | |
| Fluorophotometric Outflow Facility | 0.1% | Fluorophotometry | Not significantly changed | Not specified | |
| Aqueous Flow | 0.1% | Fluorophotometry | Not significantly changed | Not specified |
Table 3: Pharmacokinetic Parameters of this compound in Rabbit Ocular Tissues
| Tissue | Method | Key Finding | Citation |
| Tear fluid, aqueous humor, cornea, iris-ciliary body | High Performance Liquid Chromatography (HPLC) | A seven-compartment pharmacokinetic model was developed to describe this compound's behavior after instillation. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in rabbit models.
Induction of Experimental Ocular Hypertension
Two common models for inducing ocular hypertension in rabbits are water-loading and alpha-chymotrypsin injection.
-
Water-Loading Model:
-
Acclimatize rabbits and measure baseline IOP.
-
Administer a single oral dose of water (typically 60 mL/kg) via gavage.
-
Topically instill 50 µL of this compound solution or vehicle in the rabbit's eyes immediately after water loading.
-
Measure IOP at regular intervals (e.g., 20, 40, 60, 90, and 120 minutes) post-water loading using a pneumatonometer.
-
-
Alpha-Chymotrypsin Model:
-
Anesthetize the rabbit.
-
Make a small incision at the limbus.
-
Inject a sterile solution of alpha-chymotrypsin into the posterior chamber.
-
Allow several days for a stable elevation of IOP to develop.
-
Once hypertension is established, topically apply this compound or vehicle and monitor IOP as described above.
-
Measurement of Aqueous Humor Dynamics
-
Uveoscleral Outflow Measurement:
-
Anesthetize New Zealand Albino rabbits.
-
Administer a single dose of 0.1% this compound topically.
-
After 1 to 2 hours, perform a tracer infusion technique to measure uveoscleral outflow. This typically involves infusing a fluorescent tracer into the anterior chamber and measuring its distribution.
-
-
Total Outflow Facility Measurement:
-
Measure baseline total outflow facility using a two-level constant-pressure infusion method.
-
Administer a single topical dose of 0.1% this compound.
-
One hour after administration, remeasure the total outflow facility.
-
Evaluation of Vasoconstriction in Retinal Arteries
-
Dilate the pupils of normal rabbits with a mydriatic agent (e.g., 0.4% tropicamide).
-
Instill 0.01% this compound solution or vehicle into one randomly selected eye.
-
Take baseline color fundus photographs.
-
Administer an intravitreous injection of a vasoconstrictor, such as phenylephrine (10-1000 µM) or endothelin-1 (ET-1).
-
Take color fundus photographs at specified time points (e.g., 60 minutes) after the injection.
-
Analyze the diameter of the retinal arteries from the photographs in a masked manner.
Superior Cervical Ganglionectomy (SCGx) Model
This model is used to study the effects of this compound in a state of adrenergic supersensitivity.
-
Anesthetize the rabbit with a combination of xylazine and ketamine.
-
Perform a unilateral superior cervical ganglionectomy.
-
Allow for a recovery period and confirmation of denervation (e.g., Horner's syndrome).
-
Topically apply this compound (e.g., 0.1%) to both the ganglionectomized and the contralateral normal eye.
-
Subsequently, administer an alpha-adrenergic agonist like norepinephrine (NE) or phenylephrine (PE).
-
Measure IOP and pupillary diameter in both eyes.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
- 1. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Ocular hypotensive effects of topically applied this compound, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound reduces intraocular pressure in rabbits by increasing uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bunazosin in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of bunazosin dosage and administration for in vivo animal studies based on published literature. The protocols and data tables are intended to serve as a guide for researchers designing studies to investigate the effects of this compound in various disease models.
Introduction
This compound is a potent and selective alpha-1 adrenergic receptor antagonist.[1] It was initially developed for the treatment of benign prostatic hyperplasia (BPH) and is clinically used as a systemic antihypertensive agent.[1][2] Furthermore, a topical formulation of this compound is approved in Japan for the treatment of glaucoma.[2] Its mechanism of action involves the blockade of alpha-1 adrenoceptors, leading to vasodilation and relaxation of smooth muscle.[3] In the eye, this action is thought to increase uveoscleral outflow, thereby reducing intraocular pressure.
Data Presentation: this compound Dosage in Animal Models
The following tables summarize the reported dosages of this compound used in various in vivo animal studies.
Ophthalmic Applications (Glaucoma and Ocular Hypertension)
| Animal Model | Drug Formulation | Concentration(s) | Route of Administration | Dosing Regimen | Key Findings |
| Rabbits | This compound hydrochloride ophthalmic solution | 0.001% - 0.1% | Topical (eye drops) | Once or twice daily | Dose-dependent reduction in intraocular pressure (IOP); increased ocular blood flow. |
| Cats | This compound ophthalmic solution | 0.005% - 0.1% | Topical (eye drops) | Not specified | Dose-dependent reduction in IOP. |
| Guinea Pigs | 0.01% this compound hydrochloride eye drops | 0.01% | Topical (eye drops) | Twice daily for 6 weeks | Reduced IOP. |
| Mice | 0.01% this compound hydrochloride eye drops | 0.01% | Topical (eye drops) | Daily for 3 weeks | Suppressed myopia progression. |
Systemic Applications (Hypertension)
| Animal Model | Drug Formulation | Dose | Route of Administration | Dosing Regimen | Key Findings |
| Dahl Salt-Sensitive Rats | This compound in drinking water and by oral gavage | 2 mg/kg/day | Oral | Daily for 7 weeks | Prevented cardiac hypertrophy. |
| Spontaneously Hypertensive Rats (SHRs) | Not specified | Not specified in vivo | Not applicable (in vitro study) | Not applicable | Inhibited exaggerated growth of vascular smooth muscle cells. |
Benign Prostatic Hyperplasia (BPH)
No in vivo animal studies specifically investigating the use of this compound for BPH were identified in the conducted literature search. While this compound is an alpha-1 adrenergic antagonist, a class of drugs commonly used to treat BPH, direct animal model dosage data for this compound in this indication is lacking. A clinical trial in humans for the treatment of prostatism with this compound has been reported. For designing preclinical studies, researchers may consider dosages of other alpha-1 blockers that have been evaluated in canine BPH models, such as prazosin and terazosin, as a starting point. However, dose-finding studies for this compound in a relevant BPH animal model would be essential.
Experimental Protocols
Preparation of this compound Ophthalmic Solution
This protocol is a general guideline based on practices in published research. The exact vehicle and pH may need to be optimized for specific experimental needs.
Materials:
-
This compound hydrochloride powder
-
Sterile saline solution (0.9% NaCl) or other appropriate sterile vehicle
-
Sterile containers
-
pH meter
-
0.1 N HCl and 0.1 N NaOH for pH adjustment
-
Sterile filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound hydrochloride to achieve the desired concentration (e.g., for a 0.01% solution, dissolve 1 mg of this compound hydrochloride in 10 mL of vehicle).
-
In a sterile container, dissolve the this compound hydrochloride powder in the sterile vehicle.
-
Gently mix the solution until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Measure the pH of the solution and adjust to a physiologically acceptable range for ophthalmic use (typically pH 6.5-7.5) using 0.1 N HCl or 0.1 N NaOH.
-
Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Store the solution at an appropriate temperature (e.g., 4°C) and protect it from light.
Administration of Topical Ophthalmic Solution to Rabbits
Procedure:
-
Gently restrain the rabbit to prevent head movement.
-
Carefully pull down the lower eyelid to create a small pouch.
-
Instill a single drop (typically 30-50 µL) of the prepared this compound ophthalmic solution into the conjunctival sac.
-
Hold the eyelid closed for a few seconds to allow for distribution of the solution over the ocular surface.
-
Wipe away any excess solution from around the eye with a sterile gauze pad.
-
Repeat the procedure for the contralateral eye if required by the experimental design.
Preparation and Administration of Oral this compound Solution to Rats (Oral Gavage)
Materials:
-
This compound hydrochloride powder
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Oral gavage needle (appropriate size for the rat)
-
Syringe
Procedure for Preparation:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 2 mg/kg) and the concentration of the dosing solution.
-
Suspend or dissolve the this compound hydrochloride powder in the chosen vehicle to the final desired concentration. Ensure the formulation is uniform.
Procedure for Administration (Oral Gavage):
-
Measure the body weight of the rat to accurately calculate the volume of the solution to be administered.
-
Gently but firmly restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the esophagus and mark the gavage needle accordingly. This prevents accidental perforation of the stomach.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the esophagus. The animal should swallow the tube.
-
If any resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress immediately after the procedure.
Signaling Pathway and Experimental Workflow Diagrams
Alpha-1 Adrenergic Receptor Signaling Pathway
This compound acts as an antagonist at the alpha-1 adrenergic receptor. The diagram below illustrates the canonical signaling pathway activated by an agonist, which is blocked by this compound.
Caption: Alpha-1 adrenergic receptor signaling pathway blocked by this compound.
Experimental Workflow for Ophthalmic Administration in a Rabbit Glaucoma Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rabbit model of glaucoma.
Caption: Experimental workflow for this compound in a rabbit glaucoma model.
References
- 1. [A double-blind trial on the effect of alpha-adrenergic blocker (this compound hydrochloride) in the symptomatic treatment of prostatism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medical management of benign prostatic hyperplasia: a canine model comparing the in vivo efficacy of alpha-1 adrenergic antagonists in the prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Bunazosin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Bunazosin solutions in cell culture experiments. This compound is a potent and selective α1-adrenoceptor antagonist used in research to study the effects of α1-adrenergic signaling in various cellular processes.
Chemical Properties and Storage
This compound hydrochloride is a white crystalline powder. Key properties are summarized in the table below.
| Property | Value |
| Chemical Name | 1-(4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl)butan-1-one hydrochloride |
| Molecular Formula | C₁₉H₂₈ClN₅O₃ |
| Molecular Weight | 409.92 g/mol |
| CAS Number | 52712-76-2 |
| Solubility | Soluble in DMSO |
Storage:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solution: Store in aliquots at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the α1-adrenergic receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves the inhibition of the Gq signaling cascade.
Upon binding of an agonist like norepinephrine, the α1-adrenergic receptor activates the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses, including smooth muscle contraction. This compound blocks the initial activation of this pathway by preventing agonist binding to the α1-adrenergic receptor.
Solution Preparation Protocols
Materials
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Preparation of this compound Stock Solution (10 mM)
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 409.92 g/mol * Volume (L) For example, to make 1 mL (0.001 L) of a 10 mM stock solution, you will need 4.0992 mg of this compound hydrochloride.
-
Dissolution: a. Aseptically weigh the calculated amount of this compound hydrochloride powder. b. Add the appropriate volume of sterile DMSO to the powder. c. Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Preparation of Working Solutions
Important Considerations:
-
DMSO Toxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is recommended to keep it below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][2][3][4][5]
-
Solubility in Media: this compound has limited solubility in aqueous solutions. When diluting the DMSO stock solution in cell culture media, add the stock solution dropwise while gently mixing to prevent precipitation.
Protocol:
-
Thaw the Stock Solution: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Example for a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
For other concentrations, adjust the dilution factor accordingly. It is recommended to perform dilutions in a stepwise manner to avoid precipitation.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Experimental Data and Recommended Concentrations
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. The following table summarizes some reported values.
| Cell Type/Model | Assay | Effective Concentration / IC₅₀ | Reference(s) |
| Guinea Pig Ventricular Myocytes | L-type Calcium Channel Inhibition | IC₅₀ = 60 µM | |
| Rat Aortic Smooth Muscle Cells | Decrease in cytosolic Ca²⁺ concentration | 10⁻⁷ M (0.1 µM) | |
| Dog Mesenteric Vessels | Inhibition of NA-induced depolarization | > 10⁻⁶ M (1 µM) | |
| Rabbit Retinal Arteries | Inhibition of phenylephrine-induced constriction | 0.01% topical solution | |
| Rat Primary Retinal Cultures | Reduction of glutamate-induced neurotoxicity | Not specified |
General Working Concentration Range: Based on the available data, a starting concentration range of 0.1 µM to 10 µM is recommended for in vitro cell culture experiments. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Experimental Protocol: Measuring Changes in Intracellular Calcium
This protocol provides a general method for measuring changes in intracellular calcium concentration in response to an agonist, and the inhibitory effect of this compound, using a fluorescent calcium indicator like Fura-2 AM.
Materials:
-
Cells expressing α1-adrenergic receptors, plated in a multi-well plate suitable for fluorescence measurements.
-
Fluorescent calcium indicator (e.g., Fura-2 AM).
-
Pluronic F-127 (optional, to aid in dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
α1-adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
This compound working solutions and vehicle control.
-
Fluorescence plate reader or microscope capable of ratiometric calcium imaging.
Protocol:
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
Dye Loading: a. Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2-5 µM Fura-2 AM) in HBSS. The addition of Pluronic F-127 (e.g., 0.02%) can help to disperse the dye. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading buffer to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
Washing: After incubation, wash the cells 2-3 times with HBSS to remove any extracellular dye.
-
Pre-incubation with this compound: a. Add this compound working solutions at various concentrations (and the vehicle control) to the respective wells. b. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
Fluorescence Measurement: a. Place the plate in the fluorescence reader and measure the baseline fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (for Fura-2, typically excitation at 340 nm and 380 nm, and emission at 510 nm). b. Add the α1-adrenergic agonist to the wells. c. Immediately begin recording the fluorescence intensity over time to capture the calcium mobilization kinetics.
-
Data Analysis: a. Calculate the ratio of fluorescence intensities (e.g., 340/380 nm for Fura-2) to determine the relative intracellular calcium concentration. b. Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect. c. Plot a dose-response curve to calculate the IC₅₀ of this compound for the inhibition of the agonist-induced calcium response.
Disclaimer: These protocols and application notes are intended for research use only. Please consult the relevant safety data sheets (SDS) for all chemicals used and follow appropriate laboratory safety procedures. Optimal conditions may vary depending on the specific cell line and experimental setup, and therefore, it is recommended to perform preliminary optimization experiments.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Bunazosin for Ocular Blood Flow Studies with Laser Speckle Flowgraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunazosin hydrochloride, a potent and selective alpha-1 adrenoceptor antagonist, is an ophthalmic solution primarily used for treating glaucoma and ocular hypertension.[1][2] Beyond its intraocular pressure (IOP)-lowering effects, this compound has been demonstrated to increase ocular blood flow in the optic nerve head (ONH), retina, and choroid.[1][3] This makes it a valuable pharmacological tool for researchers studying ocular circulation and its role in various ischemic retinal diseases. Laser Speckle Flowgraphy (LSFG) is a non-invasive technology that allows for the real-time, quantitative analysis of ocular blood flow.[4] By observing the laser speckle pattern generated by moving red blood cells, LSFG provides a quantitative index of blood velocity.
These application notes provide a comprehensive overview and detailed protocols for using this compound to modulate and study ocular blood flow with LSFG.
Mechanism of Action: this compound-Induced Vasodilation
This compound selectively blocks alpha-1 adrenergic receptors located on the vascular smooth muscle cells of ocular blood vessels. In the normal physiological state, the sympathetic nervous system releases norepinephrine, which binds to these alpha-1 receptors, leading to vasoconstriction. By antagonizing these receptors, this compound inhibits this vasoconstrictive pathway, resulting in vasodilation and a subsequent increase in blood flow.
Signaling Pathway for this compound-Induced Vasodilation
The following diagram illustrates the signaling cascade initiated by the binding of norepinephrine to alpha-1 adrenergic receptors and its inhibition by this compound.
Caption: this compound blocks norepinephrine's vasoconstrictive pathway.
Quantitative Data on this compound's Effect on Ocular Blood Flow
The following tables summarize the quantitative effects of topical this compound administration on ocular blood flow parameters as measured by LSFG and other methodologies.
Table 1: Effect of this compound on Optic Nerve Head (ONH) Blood Flow in Humans
| Parameter | This compound Concentration | Time Point Post-Instillation | % Change from Baseline | Reference |
| Mean Flow (Neuroretinal Rim) | 0.01% | 1 hour | +13.0% | |
| Mean Flow (Neuroretinal Rim) | 0.01% | 2 hours | Not significantly different from baseline |
Table 2: Effect of this compound on Choroidal Blood Perfusion (ChBP) in a Murine Model
| Parameter | This compound Concentration | Study Duration | % Change vs. Control | Reference |
| Choroidal Blood Perfusion | 0.01% (eye drops) | 3 weeks | +14.4% |
Experimental Protocols
Protocol 1: LSFG Measurement of Ocular Blood Flow Response to Topical this compound in Human Subjects
Objective: To quantify the change in ocular blood flow in the optic nerve head and/or choroid following a single topical administration of this compound hydrochloride.
Materials:
-
Laser Speckle Flowgraphy (LSFG) device (e.g., LSFG-NAVI)
-
This compound hydrochloride ophthalmic solution (e.g., 0.01%)
-
Placebo ophthalmic solution (vehicle)
-
Tonometer
-
Blood pressure monitor
-
Mydriatic eye drops (optional, but may be needed for subjects with small pupils)
-
Chin rest and forehead strap for subject stabilization
Procedure:
-
Subject Preparation and Baseline Measurements:
-
Acclimate the subject to the darkroom environment for at least 5 minutes.
-
Measure and record the subject's baseline systemic blood pressure and heart rate.
-
Measure and record the baseline intraocular pressure (IOP).
-
If necessary, administer mydriatic eye drops to achieve a pupil diameter of at least 4-5 mm.
-
Position the subject comfortably at the LSFG instrument, ensuring proper alignment with the chin rest and forehead strap.
-
Perform baseline LSFG measurements. It is recommended to acquire at least three consecutive scans for each eye to ensure data quality and average the results.
-
The LSFG software will be used to calculate the Mean Blur Rate (MBR), a quantitative index of blood flow velocity. MBR can be analyzed for the entire ONH, as well as separately for the large vessels and the tissue (capillary) area.
-
-
Drug Administration:
-
Instill a single drop of this compound ophthalmic solution into the study eye.
-
In a placebo-controlled study, instill a single drop of the vehicle solution into the contralateral eye or in the same eye during a separate session.
-
-
Post-Administration Measurements:
-
Perform LSFG measurements at predefined time points after instillation. Based on existing data, recommended time points include 15, 30, 60, 90, and 120 minutes post-instillation.
-
At each time point, acquire at least three LSFG scans and average the results.
-
Measure and record IOP, systemic blood pressure, and heart rate at each time point to monitor for any systemic effects.
-
-
Data Analysis:
-
Use the LSFG analysis software to determine the MBR values for the regions of interest (e.g., entire ONH, ONH vessel area, ONH tissue area, and choroid).
-
Calculate the percentage change in MBR from baseline at each post-administration time point for both the this compound-treated and placebo-treated eyes.
-
Statistically analyze the data to determine the significance of the changes in ocular blood flow.
-
Experimental Workflow Diagram
Caption: Workflow for LSFG study of this compound's effect.
Concluding Remarks
This compound hydrochloride serves as a valuable pharmacological agent for inducing temporary and measurable increases in ocular blood flow. When combined with the quantitative capabilities of Laser Speckle Flowgraphy, researchers can effectively study the dynamics of ocular circulation. The protocols and data presented in these application notes provide a framework for designing and conducting robust experiments to investigate the role of blood flow in ocular health and disease.
References
- 1. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Topical Bunazosin in Myopia Progression Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the topical application of bunazosin hydrochloride for the management of myopia progression. The information is based on preclinical studies and is intended to guide further research in this promising area.
Introduction
Myopia, or nearsightedness, is a growing global health concern. Its progression is associated with axial elongation of the eye, which can lead to sight-threatening conditions in adulthood. Recent research has focused on pharmacological interventions to slow this progression. This compound hydrochloride, an α1-adrenergic receptor antagonist, is a commercially available ophthalmic solution for glaucoma that has shown potential in preclinical studies to suppress myopia progression.[1][2][3] The proposed mechanism involves increasing choroidal blood perfusion, which is often reduced in myopic eyes.[1][2]
This compound's primary mechanism of action is the blockade of α1-adrenergic receptors in the vascular smooth muscle of the choroid. This antagonism inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine, leading to vasodilation and an increase in blood flow. This enhanced choroidal circulation is hypothesized to be a key factor in mitigating the scleral hypoxia and thinning associated with myopia progression.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of topical this compound hydrochloride (BH) on lens-induced myopia (LIM) in a murine model.
Table 1: Effect of Topical this compound (0.01%) on Ocular Parameters in a Lens-Induced Myopia Mouse Model
| Parameter | Control Group (-30 D Lens) | This compound Group (-30 D Lens) | P-value |
| Change in Refractive Error (D) | -13.65 ± 5.69 | 2.55 ± 4.30 | < 0.001 |
| Change in Axial Length (mm) | 0.226 ± 0.013 | 0.183 ± 0.023 | < 0.05 |
| Change in Choroidal Thickness (µm) | -2.01 ± 1.80 | 1.88 ± 1.27 | < 0.001 |
| Change in Scleral Thickness (µm) | 11.41 ± 3.91 | 19.72 ± 4.01 | < 0.01 |
| Choroidal Blood Perfusion (%) | 52.0 ± 4.1 | 59.5 ± 6.3 | < 0.05 |
Data presented as mean ± standard error. The study duration was three weeks.
Table 2: Dose-Dependent Effect of Topical this compound on Myopia Progression in Mice
| This compound Concentration | Change in Refractive Error with -30D Lens (D) | Change in Axial Length with -30D Lens (mm) |
| PBS (Control) | Significant myopic shift | Significant axial elongation |
| 0.0001% | Myopic shift observed | Significant axial elongation |
| 0.001% | Myopic shift suppressed | No significant axial elongation |
| 0.01% | Myopic shift suppressed | No significant axial elongation |
This table illustrates a trend where increasing concentrations of this compound hydrochloride suppress myopic shift and axial elongation.
Experimental Protocols
Lens-Induced Myopia (LIM) in a Murine Model
This protocol is adapted from studies by Jeong et al. (2023) and is a common method for inducing myopia in mice.
a. Animal Model:
-
Species: C57BL/6J mice.
-
Age at Induction: 3 weeks old.
b. Goggle and Lens Assembly:
-
Custom-made goggles are designed to be mounted on the mouse's head.
-
A -30 diopter (D) lens is placed in front of one eye to induce myopia, while a plano (0 D) lens is placed in front of the contralateral eye to serve as a control.
c. Myopia Induction:
-
Mice are fitted with the goggle assembly, which they wear continuously for a period of 3 to 6 weeks.
-
The goggles should be checked daily for stability and cleanliness.
d. Drug Administration:
-
A 0.01% solution of this compound hydrochloride is administered topically to the myopic eye. Other concentrations can be used for dose-response studies.
-
The control group receives a vehicle solution (e.g., phosphate-buffered saline, PBS).
-
Eye drops are typically administered once daily.
Measurement of Ocular Parameters
a. Refractive Error:
-
An infrared photorefractor is used to measure the refractive error in diopters (D).
-
Measurements are taken at baseline (before lens application) and at regular intervals throughout the study.
b. Axial Length and Choroidal Thickness:
-
A spectral-domain optical coherence tomography (SD-OCT) system is used to measure the axial length and choroidal thickness.
-
Mice are anesthetized for these measurements to ensure stability.
-
Axial length is defined as the distance from the anterior cornea to the retinal pigment epithelium.
-
Choroidal thickness is measured at a specified location, typically at the posterior pole.
c. Choroidal Blood Perfusion:
-
Swept-source optical coherence tomography (SS-OCT) angiography is used to evaluate choroidal blood flow.
-
This technique provides a quantitative measure of blood perfusion in the choroid.
d. Scleral Thickness:
-
After the experimental period, eyes are enucleated and processed for histological analysis.
-
Scleral thickness is measured from histological sections.
Visualizations
Signaling Pathway of this compound in Choroidal Vasculature
Caption: this compound blocks the α1-adrenergic receptor signaling cascade.
Experimental Workflow for Preclinical Myopia Studies
Caption: Workflow for a preclinical study of this compound in a mouse model.
Conclusion and Future Directions
Preclinical evidence strongly suggests that topical application of this compound hydrochloride can suppress the progression of myopia in animal models. The mechanism, centered on the enhancement of choroidal blood flow through α1-adrenergic receptor blockade, presents a novel therapeutic strategy. The dose-dependent nature of this effect further strengthens the case for its potential clinical application.
Future research should focus on:
-
Long-term safety and efficacy studies: To assess the continued effectiveness and any potential side effects of prolonged this compound use.
-
Human clinical trials: To translate the promising preclinical findings to human subjects and determine the optimal dosage and treatment regimens for children and adolescents with progressing myopia.
-
Elucidation of downstream signaling: Further investigation into the molecular pathways activated by increased choroidal blood flow and their impact on scleral remodeling and eye growth.
These application notes and protocols provide a foundational framework for researchers to build upon in the effort to develop new and effective treatments for myopia progression.
References
Troubleshooting & Optimization
Bunazosin in DMSO: A Technical Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the solubility and stability of bunazosin when working with Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the accurate and effective use of this compound in your experiments.
Solubility Data
This compound's solubility in DMSO can vary depending on whether it is in its free base or hydrochloride salt form. The following table summarizes the available solubility data.
| Form | Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Special Conditions |
| This compound | DMSO | 100 | 267.77 | Ultrasonic treatment needed; use of newly opened, non-hygroscopic DMSO is recommended[1]. |
| This compound Hydrochloride | DMSO | 5 | 12.2 | Sonication is recommended[2]. |
Stability and Storage Recommendations
Proper storage of this compound stock solutions in DMSO is critical to maintain their integrity and efficacy over time. Below are the recommended storage conditions and stability periods.
| Form | Storage Temperature | Stability Period |
| This compound in DMSO | -80°C | 6 months[1] |
| This compound in DMSO | -20°C | 1 month[1] |
| This compound Hydrochloride in DMSO | -20°C (long term) | >2 years (if stored properly)[3] |
| This compound Hydrochloride in DMSO | 0-4°C (short term) | Days to weeks |
Experimental Protocols & Workflows
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (or this compound Hydrochloride) powder
-
Anhydrous/high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated balance
-
Pipettes
Procedure:
-
Preparation: Before starting, ensure that the this compound powder has been brought to room temperature. It is crucial to use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of DMSO to the powder to achieve the desired concentration.
-
Mixing: Vortex the solution thoroughly to facilitate dissolution.
-
Sonication: If the compound does not fully dissolve with vortexing, sonicate the solution. This is particularly recommended for this compound hydrochloride.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes. This helps to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at the recommended temperature (-20°C for short-to-medium term or -80°C for long-term storage).
Experimental Workflow for this compound Stock Preparation and Storage
Caption: Workflow for preparing and storing this compound stock solutions in DMSO.
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Sonication Time: this compound, particularly the hydrochloride salt, may require sonication to fully dissolve.
-
Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly impact the solubility of your compound. Always use newly opened, anhydrous DMSO for the best results.
-
Gentle Warming: In some cases, gentle warming of the solution can aid dissolution. However, be cautious as excessive heat can degrade the compound.
-
Check the Salt Form: Be aware of whether you are using the free base or a salt form (e.g., hydrochloride), as this can affect solubility.
Q2: How many times can I freeze and thaw my this compound stock solution?
A2: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can potentially lead to degradation of the compound and introduce water condensation, which can affect solubility and stability. The best practice is to aliquot your stock solution into single-use volumes after preparation.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?
A3: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% to avoid cellular toxicity. It is also advisable to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: My this compound solution in DMSO has been stored at room temperature for a few hours. Is it still usable?
A4: While short-term exposure to room temperature is unlikely to cause significant degradation for many compounds, it is not ideal. A study on a large number of compounds in DMSO showed that after 3 months of storage at room temperature, the probability of observing the compound was 92%, which decreased to 83% after 6 months and 52% after one year. For optimal results and to ensure the integrity of your compound, it is best to adhere to the recommended storage conditions.
Q5: I observe precipitation in my this compound stock solution after storage. What should I do?
A5: Precipitation upon storage can occur due to several factors, including the compound's intrinsic properties, concentration, and storage conditions. If you observe a precipitate, you can try to redissolve it by gentle warming and sonication. However, if the precipitate persists, it is best to prepare a fresh stock solution. Storing solutions at lower concentrations (e.g., 1mM) can sometimes help prevent precipitation that might occur at higher concentrations.
References
Optimizing Bunazosin concentration for cell-based assays
Welcome to the Technical Support Center for Bunazosin. This guide provides detailed information, protocols, and troubleshooting advice to help researchers and scientists optimize the use of this compound in cell-based assays.
Frequently Asked Questions (FAQs)
What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α1-adrenoceptor antagonist.[1][2] Its primary mechanism is to bind to and block the activation of α1-adrenergic receptors, which are G protein-coupled receptors (GPCRs).[3] This action interferes with the downstream signaling cascade, which typically involves the Gq alpha subunit, phospholipase C (PLC), and subsequent mobilization of intracellular calcium.[4][5] It has been used as a systemic antihypertensive and an ocular hypotensive drug.
What is the recommended solvent and storage condition for this compound?
This compound hydrochloride is soluble in DMSO. For stock solutions, it is recommended to dissolve the compound in high-quality, newly opened DMSO, as hygroscopic DMSO can negatively impact solubility. Sonication may be required to fully dissolve the compound.
Storage Recommendations for Stock Solutions:
-
Long-term: Store at -80°C for up to 6 months.
-
Short-term: Store at -20°C for up to 1 month.
-
Powder: Store at -20°C for up to 3 years.
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
What is a typical starting concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question. Based on published studies, a broad starting range of 10 nM to 10 µM is recommended for initial dose-response experiments.
-
In cultured rat aortic smooth muscle cells, 100 nM (10⁻⁷ M) this compound was shown to decrease cytosolic Ca²⁺ concentration.
-
In cultured monkey ciliary muscle cells, concentrations between 10 nM and 10 µM (10⁻⁸ M to 10⁻⁵ M) were used to study its effects on muscle constriction.
-
In a murine model, ophthalmic solutions with concentrations of 0.0001%, 0.001%, and 0.01% were used.
How does this compound affect cell signaling?
As an α1-adrenoceptor antagonist, this compound blocks the signaling pathway initiated by α1-agonists like phenylephrine. The binding of an agonist to the α1-receptor typically activates a Gq protein, which in turn activates Phospholipase C (PLC). PLC then cleaves PIP₂ into IP₃ and DAG, leading to the release of intracellular calcium (Ca²⁺) and activation of Protein Kinase C (PKC), respectively. This compound prevents this cascade by blocking the initial receptor activation.
Data and Protocols
Compound Information: this compound Hydrochloride
The following table summarizes key properties of this compound HCl.
| Property | Value | Reference(s) |
| Chemical Name | 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-1,4-diazepan-1-yl]butan-1-one hydrochloride | |
| Synonyms | E-643, E-1015, Andante | |
| CAS Number | 52712-76-2 | |
| Molecular Formula | C₁₉H₂₈ClN₅O₃ | |
| Molecular Weight | 409.92 g/mol | |
| Solubility | Soluble in DMSO |
Stock Solution Preparation
This table provides solvent volumes required to prepare stock solutions of this compound HCl (MW: 409.92 g/mol ).
| Target Concentration | for 1 mg Mass | for 5 mg Mass | for 10 mg Mass |
| 1 mM | 2.4395 mL | 12.1975 mL | 24.3950 mL |
| 5 mM | 0.4879 mL | 2.4395 mL | 4.8790 mL |
| 10 mM | 0.2440 mL | 1.2197 mL | 2.4395 mL |
| 50 mM | 48.79 µL | 243.95 µL | 487.90 µL |
Experimental Protocol: Dose-Response Determination
This protocol outlines a general workflow for determining the effective concentration of this compound.
-
Cell Seeding:
-
Culture cells to a healthy, sub-confluent state.
-
Trypsinize and perform a cell count. Ensure cell viability is >95%.
-
Seed cells into microplates (e.g., 96-well) at a pre-optimized density. Allow cells to adhere and recover for 18-24 hours.
-
-
Compound Preparation:
-
Prepare a 1000x stock of your highest desired this compound concentration in DMSO.
-
Perform serial dilutions (e.g., 1:3 or 1:10) in DMSO to create a concentration gradient.
-
Dilute each DMSO stock 1:1000 into pre-warmed cell culture medium. This ensures the final DMSO concentration is low (0.1%) and consistent across all wells.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add the medium containing the different this compound concentrations to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO) and "untreated" controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Readout:
-
Perform the desired functional assay (e.g., calcium imaging, gene expression analysis, protein phosphorylation via Western Blot).
-
Analyze the data to determine the IC₅₀ or EC₅₀ by plotting the response versus the log of the this compound concentration.
-
Experimental Protocol: Cytotoxicity Assessment (SRB Assay)
It is critical to ensure that the observed effects of this compound are not due to cytotoxicity. The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on total protein content.
-
Treatment: Follow steps 1-3 from the Dose-Response protocol above, using a wide range of this compound concentrations.
-
Cell Fixation:
-
After incubation, gently remove the treatment medium.
-
Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Washing and Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Final Wash and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
-
Readout:
-
Shake the plates for 5-10 minutes on a plate shaker.
-
Measure the absorbance (OD) at 565 nm using a microplate reader. The OD is proportional to the total cellular protein and thus, cell number.
-
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Q1: I am not observing any effect of this compound, even at high concentrations. What should I do?
-
Verify Target Expression: Confirm that your cell line expresses the α1-adrenergic receptor. Expression levels can vary significantly between cell types. Check the literature or perform qPCR or Western blot analysis.
-
Check Compound Integrity: this compound solutions can degrade if not stored properly. Prepare a fresh stock solution from powder. Ensure the powder has been stored in a dry, dark, and cold environment.
-
Expand Concentration Range: You may need to test a higher concentration range. Some cell types might be less sensitive. Perform a wide-range dose-response curve (e.g., 1 nM to 100 µM) to find the active window.
-
Check Assay Sensitivity: Ensure your assay is sensitive enough to detect the expected biological change. For example, a bioluminescent viability assay is more sensitive than a colorimetric one.
Q2: My results have high variability between replicate wells. How can I improve reproducibility?
-
Optimize Cell Seeding Density: Inconsistent cell numbers at the start of the experiment are a major source of variability. Ensure you have a single-cell suspension before plating and mix the cell suspension between pipetting steps to prevent settling. Optimize the seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
Standardize Pipetting Technique: Small volume errors during serial dilutions or reagent additions can lead to large variations. Use calibrated pipettes and practice consistent, careful technique.
-
Ensure Cell Health: Unhealthy cells respond inconsistently to treatment. Use cells at a low passage number, ensure they are free from contamination (especially Mycoplasma), and never let them become over-confluent in culture flasks.
-
Control for Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to altered concentrations and variable results. Consider leaving the outer wells empty and filling them with sterile PBS or medium to create a humidity barrier.
Q3: I see significant cell death in my assay, even at concentrations where I expect a specific effect. How do I differentiate between cytotoxicity and the intended pharmacological effect?
-
Run a Cytotoxicity Assay: It is essential to determine the concentration at which this compound becomes cytotoxic to your specific cell line. Perform a dedicated cytotoxicity assay (e.g., SRB, MTT, or LDH release) in parallel with your functional assay. This will allow you to define a non-toxic working concentration range.
-
Check the Vehicle Control: High concentrations of solvents like DMSO can be toxic to cells. Ensure your final DMSO concentration is low (typically ≤0.5%) and, most importantly, is kept constant across all wells, including the "untreated" control which should be a "vehicle-only" control.
-
Reduce Incubation Time: If the compound shows toxicity over long incubation periods, consider running shorter-term functional assays if the biological readout allows.
-
Morphological Assessment: Use a microscope to visually inspect the cells. Non-specific toxicity often leads to clear signs of cellular stress, such as rounding, detachment, and membrane blebbing, which might be distinct from the expected phenotypic change.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C19H27N5O3 | CID 2472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alpha-blocker, bunazosinhydrochloride decreases cytosolic Ca++ of cultured rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Bunazosin Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Bunazosin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target effects of this compound?
A1: While this compound is a potent and selective α1-adrenoceptor antagonist, research has identified off-target activities, most notably the blockade of calcium (Ca2+) and sodium (Na+) channels. These interactions can lead to unintended biological effects in experimental models. Specifically, this compound has been shown to directly block Ca2+ channels in a concentration- and rate-dependent manner in guinea-pig ventricular myocytes.[1] Additionally, a neuroprotective effect observed in rat primary retinal cultures has been attributed to a presumed Na+ channel blocking effect.[2][3]
Q2: At what concentrations are the off-target effects of this compound observed?
A2: The off-target effects of this compound are typically observed at concentrations higher than those required for α1-adrenoceptor antagonism. For instance, the IC50 for calcium channel blockade in guinea-pig ventricular myocytes was found to be 60 µM.[1] In contrast, its on-target IC50 for α1-adrenoceptor binding is approximately 1 nM. Researchers should be mindful of the concentrations used in their experiments to distinguish between on-target and off-target effects.
Q3: Can this compound's off-target effects influence cardiovascular studies?
A3: Yes, the off-target effects of this compound on ion channels can have implications for cardiovascular research. The blockade of cardiac Ca2+ channels could alter cardiac electrophysiology.[1] However, one study comparing this compound with Doxazosin suggested that this compound is safer from an electrophysiological standpoint, as it did not significantly affect I(Na), I(to), and Iss at a concentration of 10 µM, unlike Doxazosin. It did, however, inhibit I(Ca,L) by about 30% at this concentration.
Q4: How might the Na+ channel blocking activity of this compound affect neuroscience research?
A4: The presumed sodium channel blocking effect of this compound is linked to its neuroprotective properties, specifically in reducing glutamate-induced neuronal cell death. This could be a confounding factor in neuroscience studies where the modulation of neuronal excitability is a key readout. Researchers should consider co-administering specific Na+ channel blockers or using alternative α1-adrenoceptor antagonists with a different off-target profile to dissect the specific contributions of α1-adrenoceptor blockade versus Na+ channel inhibition.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's on-target and off-target activities.
| Target | Assay Type | Species/Tissue | Value | Units | Reference |
| On-Target | |||||
| α1-adrenoceptor | Radioligand Binding ([3H]-prazosin) | Human prostate membranes | ~1 | nM (IC50) | |
| Off-Target | |||||
| L-type Calcium Channel (ICa) | Whole-cell patch clamp | Guinea-pig ventricular myocytes | 60 | µM (IC50) | |
| Sodium Channel (presumed) | Glutamate-induced cell death assay | Rat primary retinal cultures | - | - |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Off-Target Affinity Determination
This protocol provides a framework for determining the binding affinity (Ki) of this compound for a potential off-target receptor.
1. Materials:
- HEPES-buffered saline (HBS): 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4
- Radioligand specific for the off-target receptor of interest (e.g., [3H]-spiperone for dopamine D2 receptors)
- Unlabeled ("cold") ligand for the off-target receptor (for determining non-specific binding)
- This compound stock solution (e.g., 10 mM in DMSO)
- Cell membranes or tissue homogenates expressing the off-target receptor
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter
2. Procedure:
- Prepare serial dilutions of this compound in HBS.
- In a 96-well plate, add in the following order:
- 50 µL HBS (for total binding) or 50 µL of a saturating concentration of the cold ligand (for non-specific binding) or 50 µL of this compound dilution.
- 50 µL of the radioligand at a concentration close to its Kd.
- 100 µL of the membrane/tissue homogenate preparation.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Harvest the contents of each well onto a glass fiber filter using a cell harvester.
- Wash the filters rapidly with ice-cold HBS (3 x 200 µL).
- Dry the filters and place them in scintillation vials with scintillation fluid.
- Count the radioactivity in a scintillation counter.
3. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade
This protocol outlines the procedure for assessing the inhibitory effect of this compound on voltage-gated ion channels.
1. Cell Preparation:
- Use a cell line stably expressing the ion channel of interest or primary cells known to endogenously express the channel (e.g., ventricular myocytes for cardiac ion channels).
- Plate the cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
- External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal (Pipette) Solution (in mM): e.g., 120 K-gluconate, 20 KCl, 10 NaCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
- This compound stock solution (e.g., 100 mM in DMSO), diluted to the final desired concentrations in the external solution.
3. Electrophysiological Recording:
- Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution.
- Pull glass micropipettes and fill them with the internal solution. The pipette resistance should be 2-5 MΩ.
- Approach a cell with the micropipette and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Apply a voltage-clamp protocol to elicit the ion current of interest (e.g., a step depolarization to activate voltage-gated calcium or sodium channels).
- Record baseline currents in the absence of this compound.
- Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
- Wash out the drug with the control external solution to check for reversibility of the effect.
4. Data Analysis:
- Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
- Calculate the percentage of current inhibition for each concentration.
- Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Troubleshooting Guides
Troubleshooting for Competitive Radioligand Binding Assays
| Issue | Possible Cause | Suggested Solution |
| High Non-Specific Binding | Radioligand is too "sticky" or used at too high a concentration. | - Use a lower concentration of the radioligand (ideally at or below its Kd).- Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.- Optimize the washing steps (increase volume and/or number of washes). |
| Low Specific Binding | Low receptor density in the preparation. | - Use a cell line with higher receptor expression or a richer tissue source.- Increase the amount of membrane protein per well. |
| Inconsistent Results | Pipetting errors or incomplete mixing. | - Use calibrated pipettes and ensure thorough mixing of reagents.- Ensure consistent incubation times and temperatures. |
| No Competition by this compound | This compound does not bind to the target receptor at the concentrations tested. | - Verify the concentration and integrity of the this compound stock solution.- Test a wider and higher range of this compound concentrations. |
Troubleshooting for Whole-Cell Patch-Clamp Electrophysiology
| Issue | Possible Cause | Suggested Solution |
| Unstable Seal | Dirty pipette tip or unhealthy cells. | - Ensure pipette solution is filtered and the pipette tip is clean before approaching the cell.- Use cells from a healthy, low-passage culture. |
| High Series Resistance | Incomplete rupture of the cell membrane. | - Apply gentle suction pulses to fully rupture the membrane.- Use a larger pipette tip opening. |
| No Drug Effect | This compound is not reaching the target or is inactive. | - Ensure the perfusion system is working correctly and the drug is reaching the cell.- Prepare fresh drug dilutions for each experiment. |
| Irreversible Drug Effect | Slow washout or strong binding of this compound. | - Increase the duration and flow rate of the washout perfusion.- Consider that the off-target interaction may be of very high affinity or have slow dissociation kinetics. |
Visualizations
Caption: Putative signaling pathways for this compound's on-target and off-target effects.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Technical Support Center: Bunazosin Experimental Solutions
This technical support center provides guidance on the proper handling, storage, and use of Bunazosin in experimental settings to minimize degradation and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my experimental solutions?
A1: this compound, a quinazoline derivative, is susceptible to degradation through several pathways. The primary factors to control are:
-
pH: Solutions that are too acidic or too alkaline can catalyze the hydrolysis of this compound.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents can degrade this compound.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in a high-quality solvent such as DMSO. For example, a 5 mg/mL solution can be made by dissolving this compound hydrochloride in DMSO, with sonication recommended to ensure complete dissolution.
Q3: What are the recommended storage conditions for this compound solid and stock solutions?
A3: Proper storage is critical to maintaining the stability of this compound. Please refer to the tables below for detailed storage recommendations.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation may not always be visible. The most reliable method to assess the purity of your solution is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A change in the solution's color or the appearance of precipitates can also be indicators of degradation.
Q5: Can I use common laboratory buffers like PBS or Tris to prepare my working solutions?
A5: While this compound hydrochloride has been dissolved in PBS for some studies, the long-term stability in various buffers has not been extensively reported. It is crucial to prepare fresh working solutions daily from a frozen stock solution to minimize potential degradation. If you must store solutions in buffers, it is advisable to conduct a small-scale stability test under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of this compound in working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Inaccurate concentration of the stock solution. | Ensure the this compound solid is fully dissolved when preparing the stock solution. Use sonication if necessary. | |
| Visible particulates or color change in the solution | Precipitation or degradation of this compound. | Discard the solution. Prepare a fresh solution, ensuring the solvent is of high purity and the storage conditions are appropriate. |
| Contamination of the solvent or container. | Use sterile, high-purity solvents and containers for all solutions. | |
| Loss of drug activity over time in a multi-day experiment | Instability of this compound under experimental conditions (e.g., in cell culture media at 37°C). | Replenish the this compound-containing medium at regular intervals to maintain the desired concentration of active compound. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid Powder | N/A | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
| N/A | -20°C | Long-term (months to years) | Store in a dry, dark environment. | |
| Stock Solution | DMSO | -20°C | Up to 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: General Forced Degradation Conditions for Alpha-1 Adrenergic Antagonists (as a proxy for this compound)
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 80°C |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes at 80°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 60°C | 7 days |
| Photolytic | UV and visible light | Expose solid and solution to light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride solid
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Sonicator
-
-
Procedure:
-
Allow the this compound hydrochloride solid to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound hydrochloride in a sterile container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution with a molecular weight of 409.92 g/mol , dissolve 4.1 mg in 1 mL of DMSO).
-
Vortex the solution until the solid is mostly dissolved.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
Protocol 2: Stability Indicating HPLC Method for Related Alpha-1 Adrenergic Antagonists (Adaptable for this compound)
This protocol is based on a validated method for prazosin, terazosin, and doxazosin and may serve as a starting point for developing a stability-indicating method for this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A mixture of acetonitrile, water, glacial acetic acid, and diethylamine. The exact ratios may need to be optimized for this compound. A potential starting point could be a gradient elution to ensure separation of degradation products.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the this compound solution to be tested in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
-
Analysis:
-
Inject the sample and monitor the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the main this compound peak can be used to quantify its concentration and assess degradation over time.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for this compound stability testing.
Caption: Troubleshooting decision tree for this compound instability.
References
Bunazosin Delivery in Animal Models: A Technical Support Center
Welcome to the technical support center for the use of Bunazosin in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective alpha-1 adrenergic receptor antagonist.[1][2][3][4] Its mechanism of action involves blocking the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle, leading to vasodilation and a decrease in blood pressure.[5] In ophthalmic applications, it is thought to reduce intraocular pressure by increasing uveoscleral outflow of aqueous humor.
Q2: What are the common research applications for this compound in animal models?
This compound is primarily used in animal models for research in hypertension, benign prostatic hyperplasia (BPH), and glaucoma. Studies have investigated its effects on cardiac hypertrophy, ocular blood flow, and myopia progression.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO). Stock solutions can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks). For in vitro studies, one supplier suggests that a stock solution in DMSO can be stored at -80°C for 6 months or -20°C for 1 month.
Troubleshooting Guide
Formulation and Administration
Q4: I am observing precipitation of this compound in my vehicle. What can I do?
-
Vehicle Selection: this compound hydrochloride has high solubility in DMSO. If you are using an aqueous-based vehicle like saline or PBS for intraperitoneal injections, ensure that the final concentration of DMSO is sufficient to maintain solubility. A common practice is to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous vehicle.
-
Sonication: Gentle sonication can help to dissolve the compound.
-
Warming: Warming the solution to room or body temperature may aid in dissolution, but be cautious about the thermal stability of this compound.
Q5: What are the appropriate administration routes and dosages for different animal models?
The administration route and dosage will depend on your specific animal model and research question. Here are some examples from published studies:
| Animal Model | Administration Route | Dosage/Concentration | Reference |
| Mice | Intraperitoneal (IP) Injection | 0.01% solution | |
| Mice | Topical (eye drops) | 0.01% solution | |
| Rats | Oral Gavage | 2 mg/kg/day | |
| Rats | Intravenous (IV) Injection | Not specified | |
| Guinea Pigs | Topical (eye drops) | 0.01% solution | |
| Rabbits | Topical (eye drops) | 0.05% solution |
It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Unexpected Observations and Side Effects
Q6: My animals are showing signs of lethargy and reduced movement after this compound administration. Is this normal?
As an alpha-1 adrenergic antagonist, this compound's primary effect is vasodilation, which leads to a decrease in blood pressure. Excessive hypotension can manifest as weakness, dizziness, and lethargy. This is a known side effect of this class of drugs.
-
Troubleshooting:
-
Dose Reduction: You may be using a dose that is too high for your specific animal strain or model. Consider reducing the dose.
-
Monitoring: Monitor blood pressure and heart rate if possible to correlate the behavioral changes with cardiovascular effects.
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration before conducting behavioral tests.
-
Q7: I am not observing the expected pharmacological effect (e.g., no change in blood pressure). What could be the reason?
-
Drug Stability: Ensure that your this compound stock solution and working solutions have been stored correctly and have not degraded.
-
Administration Technique: For intraperitoneal injections, improper technique can lead to subcutaneous or intramuscular deposition of the drug, resulting in poor absorption. For topical administration, ensure the eye drop is properly instilled and not immediately blinked out by the animal.
-
Dose: The dose may be too low. A dose-response study is recommended to establish an effective dose in your model.
-
Animal Model: The specific animal strain or disease model may have a different sensitivity to this compound.
-
Drug Interactions: Be aware of potential drug interactions if you are co-administering other compounds.
Q8: Are there any known cardiac side effects of this compound in animal models?
One study in Langendorff-perfused adult rat hearts found that this compound, at a concentration of 10 µM, did not induce arrhythmia, unlike doxazosin which did. This suggests that this compound may have a better cardiac safety profile compared to some other alpha-1 blockers. However, as a class, alpha-1 blockers can cause tachycardia (increased heart rate) as a reflex to hypotension.
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Injection in Mice
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Preparation:
-
Prepare a sterile solution of this compound hydrochloride. For a 0.01% solution, dissolve 1 mg of this compound HCl in a suitable vehicle to a final volume of 10 ml. A common vehicle for IP injection is sterile saline or PBS, often with a small percentage of a solubilizing agent like DMSO.
-
Warm the solution to room temperature.
-
Use an appropriately sized syringe (e.g., 1 ml) and needle (e.g., 25-27 gauge).
-
-
Animal Restraint:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. One common method is to hold the scruff of the neck and the base of the tail.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Slowly inject the solution. The maximum recommended injection volume for mice is 10 ml/kg.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Protocol 2: Topical Ocular Administration in Rodents
-
Preparation:
-
Prepare a sterile ophthalmic solution of this compound hydrochloride (e.g., 0.01%). The vehicle should be a sterile, isotonic solution suitable for ocular use (e.g., sterile PBS).
-
-
Administration:
-
Gently restrain the animal.
-
Carefully instill a single drop (typically 5-10 µl for mice) of the solution onto the cornea of the eye, avoiding contact with the eyelid margins.
-
-
Post-administration:
-
Observe the animal to ensure the drop is not immediately groomed away.
-
Monitor for any signs of ocular irritation, such as redness, swelling, or excessive tearing.
-
Visualizations
Caption: this compound's signaling pathway.
Caption: A typical experimental workflow for this compound studies.
Caption: A troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrochloride inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical Application of this compound Hydrochloride Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
Technical Support Center: Bunazosin Administration for Long-Term Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the successful long-term administration of Bunazosin in experimental settings. It includes troubleshooting advice, frequently asked questions, detailed protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments with this compound.
Category 1: Formulation and Stability
Q1: My this compound solution is precipitating after preparation. What should I do? A1: Precipitation can occur due to solubility limits or temperature changes. First, confirm the solubility of your specific this compound salt (e.g., hydrochloride) in the chosen vehicle.[1] If using an aqueous buffer, ensure the pH is optimal for solubility. Sonication may help dissolve the compound.[1] For long-term studies at 37°C, it is critical to perform a stability test by incubating the final formulation at 37°C for the planned duration of your experiment to ensure no precipitation occurs over time.[2][3]
Q2: What is the recommended solvent for in vivo use of this compound? A2: The choice of vehicle is critical and depends on the administration route and animal species.[4] While this compound hydrochloride has known solubility in DMSO, this solvent can have its own biological effects. For systemic delivery via osmotic pumps, vehicles like sterile saline or PBS are preferred. However, this compound's solubility may be limited. Co-solvents or solubility enhancers like cyclodextrins may be necessary, but these must be tested for tolerability in your specific animal model and study duration. Always perform pilot studies with novel vehicles to check for adverse effects.
Q3: How should I store my this compound stock solutions for long-term use? A3: Proper storage is crucial to prevent degradation. For powdered this compound hydrochloride, storage at -20°C for up to 3 years is recommended. Once in solution, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles.
Category 2: In Vivo Administration (Using Osmotic Pumps)
Q4: I'm using an osmotic pump for the first time. Why is pre-incubation necessary? A4: Pre-incubation, or priming, of the osmotic pump in sterile saline at 37°C is essential. This process allows the pump's osmotic layer to absorb fluid and build stable pressure. Skipping this step will result in a delay before the pump begins delivering the drug at its specified rate, compromising the accuracy of your study's initial phase.
Q5: The drug effect seems to diminish towards the end of my multi-week study. What could be the cause? A5: This could be due to several factors:
-
Drug Degradation: this compound may not be stable in your chosen vehicle at 37°C for the entire study duration. A pre-study stability test of your formulation is essential.
-
Pump Failure/Completion: The pump may have emptied or failed. Verify the expected duration of your specific pump model.
-
Biological Tolerance: The animal model may be developing a pharmacological tolerance to this compound. To investigate, you can measure plasma levels of this compound at different time points or measure the residual volume in the pump upon explantation to confirm delivery.
Q6: How can I confirm the osmotic pump delivered the drug correctly? A6: There are two primary methods to verify pump function post-study.
-
Measure Residual Volume: After explanting the pump, carefully aspirate the remaining solution from the reservoir using a filling tube (do not use a sharp needle, as it can puncture the reservoir). Subtract this residual volume from the initial fill volume to calculate the total volume delivered.
-
Analyze Plasma Levels: The most reliable method is to monitor the plasma concentration of this compound at several points during the study. This confirms that steady-state levels were achieved and maintained.
Quantitative Data Summary
The following tables provide key quantitative data for planning your experiments.
Table 1: this compound Hydrochloride Solubility & Storage
| Parameter | Vehicle/Condition | Value | Notes |
|---|---|---|---|
| Solubility | DMSO | 5 mg/mL (12.2 mM) | Sonication is recommended. |
| Aqueous Buffers (e.g., Saline, PBS) | Solubility is limited and pH-dependent. | Must be determined empirically for your specific concentration and buffer. | |
| Stock Solution Storage | In Solvent at -80°C | Stable for up to 6 months. | Avoid freeze-thaw cycles. |
| In Solvent at -20°C | Stable for up to 1 month. | For shorter-term storage. |
| Powder Storage | -20°C | Stable for up to 3 years. | Keep desiccated. |
Table 2: Example Specifications for Osmotic Pumps for Rodent Studies
| Pump Model | Duration | Pumping Rate (µL/hr) | Reservoir Volume |
|---|---|---|---|
| 1003D | 3 days | 1.0 | 100 µL |
| 1007D (1W) | 7 days | 0.5 | 100 µL |
| 1002 (2W) | 14 days | 0.25 | 100 µL |
| 1004 (4W) | 28 days | 0.11 | 100 µL |
| 2002 (2W) | 14 days | 0.5 | 200 µL |
| 2004 (4W) | 28 days | 0.25 | 200 µL |
Note: This table provides examples. Always refer to the lot-specific data sheet provided by the manufacturer for precise pumping rates and volumes when calculating drug concentrations.
Experimental Protocols
Protocol: Continuous Subcutaneous Delivery of this compound via Osmotic Minipump in Rodents
This protocol outlines the key steps for long-term this compound administration. All procedures must be conducted under aseptic conditions and in accordance with approved animal care and use protocols.
Materials:
-
This compound Hydrochloride powder
-
Sterile vehicle (e.g., 0.9% saline, PBS)
-
Osmotic minipumps and filling tubes (appropriate model for study duration)
-
Sterile 1 mL syringe and 0.22 µm syringe filter
-
Surgical tools for subcutaneous implantation
-
70% ethanol and sterile drapes
-
Beaker with sterile 0.9% saline
Methodology:
-
Dose Calculation: Using the lot-specific mean pumping rate (µL/day) and reservoir volume from the pump manufacturer, calculate the required concentration (mg/mL) of this compound to achieve the target daily dose (mg/kg/day).
-
Formula: Concentration (mg/mL) = [Dose (mg/kg/day) * Animal Weight (kg)] / Pumping Rate (mL/day)
-
-
This compound Formulation:
-
Weigh the required amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the sterile vehicle to the tube. To ensure sterility of the final formulation, it is recommended to pass the vehicle through a 0.22 µm syringe filter while adding it.
-
Vortex or sonicate until the compound is fully dissolved. Visually inspect for any particulates.
-
-
Pump Filling:
-
Lay the osmotic pump on a sterile surface with the curved end down.
-
Attach a sterile filling tube to a 1 mL syringe and draw up the this compound formulation. Ensure there are no air bubbles in the syringe or tube.
-
Insert the filling tube into the pump opening until it stops.
-
Inject the solution slowly and steadily until the reservoir is full and a small amount of solution is seen at the top. A slight back-pressure is normal.
-
Remove the filling tube and insert the flow moderator, pressing it in firmly until it is flush with the pump body.
-
-
Pump Priming (Incubation):
-
Place the filled and sealed pumps into a beaker of sterile 0.9% saline.
-
Incubate at 37°C for at least 4-6 hours (or as recommended by the manufacturer) before implantation. This ensures the pump begins delivering at a steady rate immediately upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the animal according to your approved protocol.
-
Shave and sterilize the skin over the dorsal scapular region.
-
Make a small midline skin incision. Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesics as required by your protocol.
-
-
Post-Operative Monitoring & Study:
-
Monitor the animal for recovery from surgery and check the incision site daily for the first week.
-
Conduct the long-term study, collecting data at your predetermined time points.
-
Visualizations: Pathways and Workflows
This compound Signaling Pathway
References
Technical Support Center: Bunazosin Tachyphylaxis in Experimental Settings
For researchers, scientists, and drug development professionals investigating the effects of bunazosin, understanding the potential for tachyphylaxis is critical for accurate data interpretation and experimental design. This technical support center provides troubleshooting guidance and frequently asked questions to address challenges that may arise during in vitro and in vivo studies.
Troubleshooting Guides
This section addresses common issues encountered when studying this compound tachyphylaxis.
Issue 1: Failure to Observe Tachyphylaxis to this compound
Question: My experimental model does not show a diminished response to repeated this compound administration. What are the possible reasons?
Answer:
Several factors could contribute to the lack of observable tachyphylaxis. Consider the following possibilities and troubleshooting steps:
-
Experimental Model and Tissue Specificity: The development of tachyphylaxis can be highly dependent on the specific tissue or cell type being studied. Some tissues may have robust mechanisms to counteract receptor desensitization or may express subtypes of the α1-adrenoceptor that are less prone to tachyphylaxis.
-
Troubleshooting:
-
Review literature for evidence of α1-adrenoceptor tachyphylaxis in your specific model system.
-
Consider using a different tissue or cell line known to exhibit α1-adrenoceptor desensitization. Vascular smooth muscle cells are a common model for studying the effects of α1-adrenoceptor antagonists.[1][2]
-
-
-
This compound Concentration and Dosing Regimen: The concentration of this compound and the frequency of administration are critical. Tachyphylaxis is often concentration- and time-dependent.
-
Troubleshooting:
-
Increase the concentration of this compound in a stepwise manner to determine if a higher concentration is required to induce tachyphylaxis.
-
Decrease the interval between this compound administrations to promote receptor desensitization.
-
Employ a continuous infusion model instead of bolus injections to maintain constant receptor occupancy.
-
-
-
Duration of the Experiment: The timeframe of your experiment may be too short for tachyphylaxis to develop. While tachyphylaxis can be a rapid phenomenon, in some systems, it may take longer to become apparent.
-
Troubleshooting:
-
Extend the duration of the experiment, including a longer period of repeated this compound administration.
-
One study on the topical application of 0.1% this compound in normotensive human eyes showed no tachyphylaxis after one week, suggesting that in some contexts, the development of tolerance may be slow or absent.
-
-
Issue 2: High Variability in Experimental Results
Question: I am observing significant variability in the response to this compound across my experimental subjects or samples. How can I reduce this variability?
Answer:
High variability can mask the true effect of this compound and make it difficult to assess tachyphylaxis. The following factors may be contributing to this issue:
-
Subject/Sample Heterogeneity: Differences in age, weight, genetic background, and underlying health status of experimental animals can lead to varied responses.
-
Troubleshooting:
-
Use age- and weight-matched animals from a genetically homogenous strain.
-
Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular responses.
-
-
-
Inconsistent Experimental Procedures: Minor variations in surgical procedures, drug administration techniques, or measurement protocols can introduce significant variability.
-
Troubleshooting:
-
Standardize all experimental procedures and ensure they are performed consistently by all personnel.
-
Utilize precise drug delivery methods, such as infusion pumps, for continuous administration.
-
Ensure that physiological monitoring equipment is properly calibrated and used consistently.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying molecular mechanism of α1-adrenoceptor tachyphylaxis?
A1: Tachyphylaxis to α1-adrenoceptor agonists and antagonists is primarily driven by receptor desensitization. This process involves several key steps:
-
Receptor Phosphorylation: Upon prolonged stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the α1-adrenoceptor.[3][4]
-
β-Arrestin Recruitment: The phosphorylated receptor is then bound by β-arrestin proteins.
-
Uncoupling from G-protein: β-arrestin binding sterically hinders the interaction of the receptor with its cognate Gq protein, leading to a loss of downstream signaling.[4]
-
Receptor Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors.
-
Downregulation: In cases of chronic exposure, internalized receptors may be targeted for lysosomal degradation, leading to a decrease in the total number of receptors, a process known as downregulation.
Q2: What is a suitable experimental protocol to induce and measure this compound tachyphylaxis in vivo?
Experimental Protocol: Induction and Measurement of this compound Tachyphylaxis in Anesthetized Rats
1. Animal Preparation:
- Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., urethane).
- Cannulate the femoral artery for continuous blood pressure monitoring.
- Cannulate the femoral vein for drug administration.
- Allow for a stabilization period of at least 30 minutes after surgery.
2. Baseline Measurements:
- Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.
3. Induction of Tachyphylaxis:
- Administer an initial intravenous (IV) bolus of a submaximal dose of this compound (e.g., 0.1 mg/kg) and record the peak hypotensive response.
- Once the blood pressure returns to a stable baseline, administer repeated IV boluses of the same dose of this compound every 30 minutes for a total of 4 hours.
- Alternatively, for a continuous model, administer a loading dose of this compound followed by a continuous IV infusion (e.g., 0.05 mg/kg/min).
4. Measurement of Tachyphylaxis:
- Measure the peak hypotensive response to each subsequent bolus of this compound.
- For the continuous infusion model, monitor the ability of this compound to maintain a stable level of hypotension over the infusion period. A gradual return of blood pressure toward baseline despite continuous infusion would indicate tachyphylaxis.
5. Data Analysis:
- Calculate the percentage decrease in MAP for each this compound administration relative to the pre-injection baseline.
- Plot the hypotensive response against time or the number of doses to visualize the development of tachyphylaxis.
- Statistical analysis (e.g., repeated measures ANOVA) can be used to determine if there is a significant attenuation of the hypotensive response over time.
Data Presentation
To facilitate the systematic recording and analysis of your experimental data, use the following table to document the hypotensive response to repeated this compound administration.
Table 1: Hypotensive Response to Repeated Intravenous Bolus Administration of this compound
| Dose Number | Time (min) | Baseline MAP (mmHg) | Post-Bunazosin MAP (mmHg) | Change in MAP (mmHg) | % Decrease in MAP |
| 1 | 0 | ||||
| 2 | 30 | ||||
| 3 | 60 | ||||
| 4 | 90 | ||||
| 5 | 120 | ||||
| 6 | 150 | ||||
| 7 | 180 | ||||
| 8 | 210 | ||||
| 9 | 240 |
Mandatory Visualizations
Signaling Pathway
Caption: this compound antagonism and α1-adrenoceptor desensitization pathway.
Experimental Workflow
Caption: Workflow for an in vivo this compound tachyphylaxis experiment.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound tachyphylaxis studies.
References
- 1. This compound hydrochloride inhibits exaggerated growth of vascular smooth muscle cells from spontaneously hypertensive rats by suppressing the response to growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective blockade of alpha 1-adrenoceptors of porcine vascular smooth muscle cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms involved in α1B-adrenoceptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Impact of Bunazosin on pupillary diameter in research animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of bunazosin on pupillary diameter in research animals.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of topically applied this compound on the pupil diameter of common research animals?
A1: In the most commonly studied research animals, rabbits and cats, topically applied this compound hydrochloride generally has no significant effect on pupillary diameter.[1] Studies in rabbits have shown that even at concentrations as high as 0.5%, this compound does not influence pupil size.[1]
Q2: Does this compound cause pupil dilation (mydriasis) or constriction (miosis)?
A2: this compound is an alpha-1 adrenoceptor antagonist. In theory, blocking alpha-1 receptors on the iris dilator muscle would lead to miosis (constriction). While this effect is observed in healthy human volunteers, it is not a pronounced effect in rabbits or cats under normal experimental conditions.[1][2][3]
Q3: Is the effect of this compound on pupillary diameter the same across all species?
A3: No, there are significant species-specific differences. While rabbits and cats show little to no change in pupil size, topical application of 0.3% this compound in healthy human volunteers has been observed to cause miosis. The response in rodents is less clear, with some studies on other alpha-1 blockers suggesting a transient decrease in pupil diameter.
Q4: What is the mechanism of action by which this compound would be expected to influence pupillary diameter?
A4: this compound is a selective alpha-1 adrenoceptor antagonist. The iris dilator muscle, which is responsible for pupil dilation, is controlled by alpha-1 adrenergic receptors. By blocking these receptors, this compound inhibits the signaling cascade that leads to muscle contraction, which would result in a smaller pupil diameter (miosis).
Q5: Why is there a discrepancy between the expected miotic effect and the observed lack of effect in rabbits?
A5: Research suggests that the alpha-1 adrenergic receptors that regulate intraocular pressure (IOP) and those that regulate pupillary diameter in rabbits may be different subtypes. This compound appears to be more effective at blocking the receptors involved in IOP regulation than those controlling the iris dilator muscle in this species.
Troubleshooting Guide
Issue: I am not observing any change in the pupillary diameter of my rabbits after administering this compound.
-
Is this an expected outcome? Yes, for rabbits, this is the most likely and widely reported outcome. Multiple studies have confirmed that topical this compound does not significantly alter pupillary diameter in rabbits.
-
Could my experimental conditions be a factor? While this is the expected outcome, ensure your methodology is sound.
-
Lighting: Are you measuring pupillary diameter under consistent and controlled lighting conditions? Changes in ambient light will have a more significant impact on pupil size than this compound in rabbits.
-
Animal Stress: Ensure the animals are properly habituated and handled to minimize stress, which can affect autonomic nervous system tone and pupil size.
-
Measurement Technique: Are you using a calibrated and precise method for measuring pupillary diameter, such as a pupillometer or high-resolution imaging?
-
Issue: I am observing a slight and transient change in the pupillary diameter of my rabbits.
-
Is this possible? One study in sympathectomized rabbits noted that while 0.1% this compound alone did not elicit a pupillary response, it was less effective at blocking agonist-induced mydriasis compared to its effects on IOP. This could suggest a very subtle effect under certain conditions.
-
What should I check?
-
Vehicle Control: Are you using a vehicle-only control group? It is crucial to differentiate any minor changes from the effects of the vehicle itself or the instillation procedure.
-
Statistical Power: Do you have a sufficient number of animals in your study to confidently detect a small effect?
-
Sympathectomy: Is your animal model neurologically intact? The study showing a subtle effect was in sympathectomized rabbits, which have altered adrenergic sensitivity.
-
Issue: My results are highly variable between individual animals.
-
What could be the cause of this variability?
-
Pigmentation: While not extensively studied with this compound, iris pigmentation can influence drug absorption and response. Note the iris color of your animals and consider it as a potential variable.
-
Underlying Health: Ensure all animals are healthy and free of any ocular or systemic conditions that could affect pupillary function.
-
Drug Administration Technique: Inconsistent drop volume or placement in the eye can lead to variable dosing and, consequently, variable results. Ensure your technique is consistent across all animals.
-
Data Presentation
The following table summarizes the qualitative and quantitative findings on the effect of this compound on pupillary diameter in research animals from the reviewed literature.
| Animal Model | This compound Concentration | Observed Effect on Pupillary Diameter | Reference |
| Rabbit (normotensive) | 0.005% - 0.1% | No significant change. | |
| Rabbit (normotensive) | 0.5% | No influence on pupillary diameter. | |
| Rabbit (sympathectomized) | 0.1% | No pupillary response when administered alone. | |
| Cat (normotensive) | 0.005% - 0.1% | No significant change mentioned; focus was on IOP. | |
| Cat | 10⁻² M | Markedly inhibited humorally-induced pupillary dilation. | |
| Mouse (myopia model) | 0.01% | Pupillary diameter not reported as a primary outcome. | |
| Human (healthy) | 0.3% | Miosis (pupil constriction). |
Experimental Protocols
1. Protocol for Topical Ocular Administration and Pupillometry in Rabbits
This protocol is a synthesis of standard practices described in the literature.
-
Animal Model: New Zealand White rabbits are commonly used. Animals should be healthy and free of ocular abnormalities.
-
Acclimation: Animals should be acclimated to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress.
-
Drug Formulation:
-
This compound hydrochloride is typically dissolved in a sterile saline solution or a specific vehicle. The vehicle composition should be documented and used for the control group.
-
Ensure the pH and osmolality of the formulation are appropriate for ocular administration to avoid irritation.
-
-
Administration:
-
Gently restrain the rabbit.
-
Carefully retract the lower eyelid to form a conjunctival cul-de-sac.
-
Instill a precise volume (typically 30-50 µL) of the this compound solution or vehicle into the cul-de-sac, avoiding contact of the dropper tip with the ocular surface.
-
Hold the eyelid closed for a few seconds to facilitate drug distribution and prevent immediate washout.
-
-
Pupillary Diameter Measurement:
-
Measurements should be taken in a room with controlled and consistent lighting (e.g., 250 lux).
-
Measure the pupil diameter at baseline (before drug administration) and at specified time points post-administration (e.g., 30, 60, 120, 240 minutes).
-
Use a calibrated pupillometer (e.g., Haab's pupillometer) or a high-resolution digital imaging system with analysis software for accurate measurements.
-
If using imaging, a ruler or an object of known size should be included in the image frame for calibration.
-
Record the horizontal and vertical pupil diameters and average them for a final measurement.
-
-
Data Analysis:
-
Express pupillary diameter in millimeters (mm).
-
Calculate the mean and standard deviation (or standard error of the mean) for each treatment group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the this compound-treated group with the vehicle-treated control group.
-
Signaling Pathways and Experimental Workflows
Caption: Alpha-1 adrenergic signaling pathway in the iris dilator muscle and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the effect of this compound on pupillary diameter.
References
- 1. [Ocular hypotensive effects of topically applied this compound, an alpha 1-adrenoceptor blocker, in rabbits and cats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective suppression by this compound of alpha-adrenergic agonist evoked elevation of intraocular pressure in sympathectomized rabbit eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ocular responses in healthy subjects to topical this compound 0.3%--an alpha 1-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bunazosin and Blood-Aqueous Barrier Permeability
Welcome to the technical support center for researchers investigating the effects of bunazosin on blood-aqueous barrier (BAB) permeability. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on the blood-aqueous barrier?
A1: Experimental evidence from studies in both humans and rabbits indicates that this compound, a selective alpha-1 adrenoceptor antagonist, does not significantly alter the permeability of the blood-aqueous barrier to proteins.[1] Continuous application of this compound has been shown to have no significant influence on the concentration of fluorescein isothiocyanate-labeled albumin in the anterior chamber.
Q2: How does this compound lower intraocular pressure (IOP) if it doesn't affect blood-aqueous barrier permeability?
A2: this compound primarily lowers IOP by increasing uveoscleral outflow. It is a selective alpha-1 adrenergic antagonist that relaxes the ciliary muscle, which in turn increases the outflow of aqueous humor through the uveoscleral pathway.
Q3: Are there any known signaling pathways through which this compound could potentially influence the blood-aqueous barrier?
A3: this compound acts by blocking alpha-1 adrenergic receptors. These receptors are typically coupled to the Gq protein, which activates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This can mobilize intracellular calcium and activate protein kinase C (PKC). Furthermore, the alpha-1 adrenergic pathway can activate the RhoA/Rho kinase (ROCK) signaling cascade, which is known to play a role in regulating endothelial cell permeability and tight junction integrity. However, studies on this compound suggest that its antagonism of the alpha-1 receptor does not lead to a significant change in BAB permeability.
Q4: In my experiment, I observed an unexpected increase in aqueous humor protein concentration after this compound administration. What could be the cause?
A4: This is an unexpected result based on published literature. Please refer to the Troubleshooting Guide below for potential experimental factors that could contribute to this observation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected increase in aqueous humor protein concentration | 1. Ocular Inflammation: The experimental procedure itself (e.g., paracentesis, injection) may have induced inflammation, leading to a breakdown of the blood-aqueous barrier. | - Refine your surgical technique to minimize trauma. - Include a control group that undergoes the same procedure without drug administration to assess baseline inflammation. - Consider using a less invasive method for aqueous humor analysis if possible. |
| 2. Drug Formulation: The vehicle or preservatives in the this compound solution may have caused irritation or a toxic reaction. | - Test the vehicle alone as a separate control group. - Ensure the pH and osmolarity of the drug solution are appropriate for ocular administration. | |
| 3. Incorrect Measurement Technique: Errors in fluorophotometry readings or sample handling can lead to inaccurate protein concentration measurements. | - Review and standardize your fluorophotometry protocol (see detailed protocol below). - Ensure proper calibration of the fluorophotometer. - Handle aqueous humor samples carefully to avoid contamination with blood or other fluids. | |
| High variability in results between subjects | 1. Inconsistent Drug Administration: The volume and timing of this compound eye drop instillation may vary. | - Standardize the volume of the eye drop and the instillation technique. - Ensure consistent timing of measurements relative to drug administration. |
| 2. Biological Variation: Individual differences in ocular anatomy and physiology can contribute to variability. | - Increase the sample size of your experimental groups to improve statistical power. - Ensure that control and treatment groups are properly randomized. | |
| 3. Anesthesia Effects: The type and duration of anesthesia can influence aqueous humor dynamics. | - Use a consistent anesthesia protocol for all animals. - Be aware of the known effects of the chosen anesthetic on intraocular pressure and aqueous humor outflow. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on aqueous humor protein concentration, a key indicator of blood-aqueous barrier permeability. Note that while studies conclude there is no significant change, specific mean and standard deviation values are not always published in a comparative table format.
| Study Type | Species | This compound Concentration | Key Finding on Aqueous Humor Protein Concentration | Citation |
| Clinical Trial | Human (normotensive) | 0.1% | Unaltered compared to control. | [1] |
| Experimental Study | Rabbit | 0.05% (4 weeks) | No significant influence on FITC-Albumin concentration. |
Experimental Protocols
Measurement of Blood-Aqueous Barrier Permeability using Fluorophotometry
This protocol provides a detailed methodology for assessing the integrity of the blood-aqueous barrier by measuring the concentration of a fluorescent tracer in the aqueous humor.
1. Animal Preparation:
- Anesthetize the animal using a standardized protocol (e.g., intramuscular injection of ketamine and xylazine).
- Apply a topical anesthetic to the cornea (e.g., 0.5% proparacaine hydrochloride).
2. Fluorescent Tracer Administration:
- Administer a fluorescent tracer, such as fluorescein sodium (10% solution), intravenously via a marginal ear vein.
- The exact dose will depend on the animal model and should be consistent across all experimental groups.
3. This compound Administration:
- Topically instill a standardized volume (e.g., 50 µL) of the this compound solution or vehicle control into the conjunctival sac.
- The timing of this compound administration relative to the tracer injection should be consistent.
4. Fluorophotometry Measurements:
- At predetermined time points after tracer administration (e.g., 30, 60, 90, and 120 minutes), measure the fluorescence in the anterior chamber using a scanning ocular fluorophotometer.
- The instrument should be properly calibrated before each measurement session.
- Obtain multiple readings for each eye at each time point to ensure accuracy.
5. Aqueous Humor Sampling (Optional, for endpoint analysis):
- At the end of the experiment, collect a small volume (e.g., 5-10 µL) of aqueous humor from the anterior chamber via paracentesis using a 30-gauge needle.
- Immediately analyze the sample for fluorescein concentration using a microplate reader or store it at -80°C for later analysis.
6. Data Analysis:
- Calculate the permeability of the blood-aqueous barrier based on the rate of fluorescein entry into the anterior chamber over time.
- Compare the permeability values between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA).
Signaling Pathways and Experimental Workflows
Alpha-1 Adrenergic Signaling Pathway
This compound acts as an antagonist at the alpha-1 adrenergic receptor. The following diagram illustrates the canonical signaling pathway initiated by the activation of this receptor, which this compound blocks.
Caption: Alpha-1 adrenergic signaling pathway blocked by this compound.
Experimental Workflow: Assessing this compound's Effect on BAB Permeability
The following diagram outlines the logical flow of an experiment designed to investigate the effect of this compound on the blood-aqueous barrier.
References
Validation & Comparative
A Comparative Analysis of the Cardiac Electrophysiological Effects of Bunazosin and Doxazosin
This guide provides a detailed comparison of the cardiac electrophysiological effects of two alpha-1 adrenoceptor antagonists, bunazosin and doxazosin. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction
This compound and doxazosin are both quinazoline derivatives that act as selective alpha-1 adrenoceptor antagonists.[1][2] They are primarily used for the treatment of hypertension and benign prostatic hyperplasia (BPH).[3][4] While their primary mechanism of action involves the blockade of alpha-1 adrenergic receptors, leading to vasodilation, their effects on cardiac electrophysiology show notable differences.[1] Evidence suggests that this compound may have a more favorable cardiac safety profile compared to doxazosin.
Comparative Electrophysiological Effects
Experimental data from a comparative study on Langendorff-perfused adult rat hearts and isolated ventricular myocytes reveals significant differences in the cardiac electrophysiological profiles of this compound and doxazosin at a concentration of 10 μM.
Key Findings:
-
Arrhythmogenicity: Doxazosin was found to prolong the PR interval and induce occasional arrhythmia, which could be followed by a complete inhibition of sinus rhythm. In contrast, this compound did not produce these effects at the same concentration.
-
Ion Channel Blockade: Doxazosin exhibited a broader spectrum of ion channel inhibition, affecting the sodium current (INa), L-type calcium current (I(Ca,L)), transient outward potassium current (Ito), and the steady-state outward current (Iss). This compound, however, only demonstrated a significant inhibitory effect on I(Ca,L), reducing it by approximately 30%. Neither drug affected the inward rectifier potassium current (Ik1).
-
Action Potential Parameters: In current-clamp studies, doxazosin was shown to prolong the action potential duration (APD) and was associated with a decrease in action potential amplitude and upstroke velocity. This compound did not elicit these changes.
-
Sodium Channel Inactivation: Doxazosin caused a marked negative shift in the INa inactivation curve, an effect not observed with this compound.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and doxazosin on various cardiac electrophysiological parameters as observed in isolated rat ventricular myocytes.
| Parameter | This compound (10 μM) | Doxazosin (10 μM) | Reference |
| ECG & Action Potential | |||
| PR Interval | No significant effect | Prolonged | |
| Arrhythmia | Not induced | Induced | |
| Action Potential Duration (APD) | No significant effect | Prolonged | |
| Action Potential Amplitude | No significant effect | Decreased | |
| Action Potential Upstroke Velocity | No significant effect | Decreased | |
| Ion Currents | |||
| Sodium Current (INa) | No significant effect | Inhibited | |
| L-type Calcium Current (I(Ca,L)) | ~30% Inhibition | Inhibited | |
| Transient Outward K+ Current (Ito) | No significant effect | Inhibited | |
| Steady-State Outward Current (Iss) | No significant effect | Inhibited | |
| Inward Rectifier K+ Current (Ik1) | No significant effect | No significant effect | |
| Gating Properties | |||
| INa Inactivation Curve | No significant effect | Marked negative shift |
Experimental Protocols
The key experimental findings are based on the methodologies described by Lin et al. (2008).
Langendorff-Perfused Heart Preparation:
-
Animal Model: Adult Wistar rats were used.
-
Heart Isolation: Hearts were rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts were perfused with Krebs-Henseleit solution at a constant pressure of 80 mmHg. The solution was gassed with 95% O2 and 5% CO2 and maintained at 37°C.
-
Drug Administration: this compound or doxazosin (10 μM) was added to the perfusate.
-
Data Acquisition: Electrocardiogram (ECG) was continuously monitored to measure parameters such as the PR interval and to detect arrhythmias.
Whole-Cell Patch-Clamp Technique:
-
Cell Isolation: Single ventricular myocytes were enzymatically isolated from adult rat hearts.
-
Recording: The whole-cell configuration of the patch-clamp technique was used to record ionic currents and action potentials.
-
Solutions: Cells were bathed in a standard external solution, and the patch pipette was filled with an internal solution appropriate for the specific ion channel being studied.
-
Voltage-Clamp Studies: Specific voltage protocols were applied to isolate and measure individual ion currents (INa, I(Ca,L), Ito, Iss, Ik1). The effects of this compound and doxazosin (10 μM) on these currents were then quantified.
-
Current-Clamp Studies: Action potentials were elicited by injecting a brief suprathreshold depolarizing current. Parameters such as action potential duration, amplitude, and upstroke velocity were measured before and after the application of the drugs.
Signaling Pathways and Mechanisms
The primary mechanism of action for both this compound and doxazosin is the competitive antagonism of alpha-1 adrenergic receptors. However, their differential effects on cardiac ion channels suggest off-target activities that contribute to their distinct electrophysiological profiles.
Caption: Comparative signaling pathways of this compound and Doxazosin.
The diagram above illustrates the differing downstream effects of this compound and doxazosin. While both antagonize the alpha-1 adrenoceptor, doxazosin's broader inhibition of multiple cardiac ion channels is linked to its more pronounced electrophysiological effects, including action potential prolongation and arrhythmogenesis.
Experimental Workflow
The following diagram outlines the workflow of the comparative study that forms the basis of this guide.
Caption: Experimental workflow for comparing cardiac electrophysiology.
Conclusion
The available experimental evidence strongly suggests that this compound has a more benign cardiac electrophysiological profile than doxazosin. Doxazosin's propensity to block multiple ion channels, leading to prolonged action potential duration and the potential for arrhythmia, contrasts with this compound's more selective and modest effect on the L-type calcium channel. These findings indicate that from an electrophysiological standpoint, this compound may be a safer alternative for long-term treatment, particularly in patients with underlying cardiac conditions. However, the precise mechanisms underlying doxazosin-induced nodal arrhythmia require further investigation.
References
Bunazosin Demonstrates Superior Myopia Suppression Over Other Alpha-1 Blockers in Preclinical Models
FOR IMMEDIATE RELEASE
[City, State] – November 30, 2025 – Recent preclinical research highlights the potential of bunazosin, an alpha-1 adrenergic receptor antagonist, in suppressing the progression of myopia. Experimental data indicates that this compound is not only effective in mitigating myopic shifts and axial elongation but also demonstrates a superior efficacy profile compared to other alpha-1 blockers such as prazosin and urapidil. These findings offer a promising avenue for the development of novel therapeutic strategies for myopia control.
A key study published in Investigative Ophthalmology & Visual Science provides compelling evidence from a lens-induced myopia mouse model. The research demonstrates that topical application of this compound hydrochloride significantly suppressed myopic shifts in refractive error, axial elongation, choroidal thinning, and scleral thinning.[1][2][3] The mechanism is believed to be linked to an increase in choroidal blood perfusion, which is crucial for ocular health and growth regulation.[1][2]
This guide provides a comprehensive comparison of this compound with other alpha-1 blockers, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.
Comparative Efficacy of Alpha-1 Blockers in Myopia Suppression
A 2023 study provides a direct comparison of 0.01% this compound hydrochloride (BH) eye drops with other alpha-1 blockers in a lens-induced myopia (LIM) mouse model. The data below summarizes the key findings after three weeks of treatment.
Table 1: Comparison of Refractive Error and Axial Length Changes
| Treatment Group | Change in Refractive Error (-30D Lens) (Diopters, Mean ± SE) | Change in Axial Length (-30D Lens) (mm, Mean ± SE) |
| Control (PBS) | -13.65 ± 5.69 | 0.226 ± 0.013 |
| This compound HCl (0.01%) | 2.55 ± 4.30 | 0.183 ± 0.023 |
| Prazosin HCl | No significant difference from 0D lens eye | No significant difference from this compound |
| Urapidil HCl | No significant difference from 0D lens eye | Higher than this compound (P = 0.008) |
Data sourced from Jeong et al. (2023).
Table 2: Comparison of Choroidal and Scleral Thickness Changes
| Treatment Group | Change in Choroidal Thickness (-30D Lens) (µm, Mean ± SE) | Change in Scleral Thickness (-30D Lens) (µm, Mean ± SE) | Change in Choroidal Blood Perfusion |
| Control (PBS) | -2.01 ± 1.80 | 11.41 ± 3.91 | 52.0% ± 4.1% |
| This compound HCl (0.01%) | 1.88 ± 1.27 | 19.72 ± 4.01 | 59.5% ± 6.3% |
| Prazosin HCl | Increased compared to PBS (P = 0.001) | Not Reported | Not Reported |
| Urapidil HCl | Not significantly different from PBS | Not Reported | Not Reported |
Data sourced from Jeong et al. (2023).
The results indicate that while both this compound and prazosin can prevent choroidal thinning, this compound also demonstrates a significant effect on preventing axial elongation compared to urapidil. The suppressive effect of this compound on myopia progression was found to be dose-dependent.
Experimental Protocols
The primary experimental data is derived from a lens-induced myopia (LIM) mouse model.
Lens-Induced Myopia (LIM) Mouse Model Protocol
-
Animal Model: 3-week-old C57BL/6J mice.
-
Myopia Induction: A -30 diopter (D) lens was placed on one eye to induce myopia, with the contralateral eye receiving a 0D lens as a control. The lenses were worn for a period of three weeks.
-
Drug Administration: 0.01% this compound hydrochloride solution was administered either via intraperitoneal injection or as eye drops once daily. Control animals received PBS. Other treatment groups received eye drops of other glaucoma medications or alpha-1 blockers.
-
Outcome Measures:
-
Refractive Error, Axial Length, and Choroidal Thickness: Measured at baseline and after three and six weeks using an infrared photorefractor and a spectral domain optical coherence tomography (SD-OCT) system.
-
Choroidal Blood Perfusion (ChBP): Evaluated using swept-source OCT angiography.
-
Scleral Thickness: Assessed through histological analysis.
-
Proposed Signaling Pathway for Myopia Suppression by this compound
This compound is a selective alpha-1 adrenergic receptor antagonist. In the context of myopia, its action is primarily attributed to its effects on the choroidal vasculature. The proposed signaling pathway involves the relaxation of vascular smooth muscle, leading to increased choroidal blood flow. This, in turn, is hypothesized to counteract the scleral hypoxia and subsequent remodeling that drives axial elongation in myopia.
Logical Relationship of Alpha-1 Blockers in Myopia Control
The current evidence suggests a hierarchy among the tested alpha-1 blockers in their effectiveness for myopia suppression.
Conclusion
The available experimental data strongly suggest that this compound is a promising candidate for myopia control, outperforming other tested alpha-1 blockers in key parameters such as the suppression of axial elongation. Its mechanism of action, centered on improving choroidal blood perfusion, addresses a fundamental aspect of myopia pathogenesis. Further research, including clinical trials, is warranted to establish the efficacy and safety of this compound for myopia suppression in humans. These findings open new doors for the development of targeted pharmacological interventions for the growing global health concern of myopia.
References
A Comparative Analysis of Bunazosin and Timolol for Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Bunazosin and Timolol in the management of glaucoma, with a focus on their mechanisms of action, intraocular pressure (IOP) lowering effects, and the experimental basis for these findings.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and its reduction is the primary goal of current treatments.[1] This guide focuses on two key pharmacological agents used in glaucoma therapy: this compound, an alpha-1 adrenergic antagonist and Rho kinase (ROCK) inhibitor, and Timolol, a non-selective beta-adrenergic blocker.[2][3][4]
This compound is a selective alpha-1 adrenoceptor antagonist that reduces IOP by increasing uveoscleral outflow.[2] Its action as a ROCK inhibitor also contributes to its therapeutic effect by increasing conventional aqueous humor outflow through the trabecular meshwork.
Timolol , a non-selective beta-blocker, has been a cornerstone of glaucoma treatment for decades. It primarily lowers IOP by reducing the production of aqueous humor by the ciliary body.
Quantitative Data on IOP Reduction
| Drug Class | Drug | Dosage | Study Population | Mean Baseline IOP (mmHg) | Mean IOP Reduction (mmHg) | Percentage IOP Reduction | Study Duration | Citation |
| Alpha-1 Adrenergic Antagonist / ROCK Inhibitor | This compound HCl 0.01% (adjunctive to Timolol 0.5%) | Twice daily | Primary Open-Angle Glaucoma | 22.5 ± 3.5 | 2.6 ± 2.1 (at 6 weeks), 2.8 ± 2.1 (at 12 weeks) | Not specified | 12 weeks | |
| Beta-Adrenergic Blocker | Timolol Maleate 0.5% (monotherapy) | Twice daily | Ocular Hypertension | Not specified | 4.9 ± 3.4 | Not specified | 5 years | |
| Beta-Adrenergic Blocker | Timolol Gel 0.1% (monotherapy) | Once daily | Primary Open-Angle Glaucoma or Ocular Hypertension | Not specified | Not specified | ~27% | Not specified | |
| Beta-Adrenergic Blocker | Timolol 0.5% (in combination with Brinzolamide) | Twice daily | Drug-naïve Open-Angle Glaucoma | Not specified | 7.12 (for the combination) | 30.5% (for the combination) | 12 weeks |
Experimental Protocols
This section details the methodology of a key clinical study evaluating the efficacy of this compound as an adjunctive therapy to Timolol.
Study Design: A prospective, randomized, placebo-controlled, double-masked clinical trial.
Objective: To evaluate the ocular hypotensive response of this compound hydrochloride 0.01% administered as adjunctive therapy in patients with primary open-angle glaucoma already receiving timolol 0.5%.
Participant Population:
-
Patients with primary open-angle glaucoma who had been receiving Timolol 0.5% for at least 6 months.
-
A total of 60 patients were enrolled in the Timolol arm.
Randomization and Treatment Protocol:
-
Patients were prospectively randomized to receive either this compound 0.01% or a placebo, in addition to their ongoing Timolol 0.5% therapy.
-
The Timolol arm was divided into two subgroups of 30 patients each: one receiving this compound and the other receiving placebo.
-
This compound or placebo was administered twice daily.
-
The follow-up period was 3 months.
Outcome Measures:
-
The primary outcome was the change in intraocular pressure from baseline.
-
Responders were defined as having a reduction in IOP of greater than 2 mmHg from baseline.
Key Findings:
-
The mean baseline IOP in the this compound + Timolol group was 22.5 ± 3.5 mmHg.
-
At 6 and 12 weeks, the mean IOP reductions in the this compound + Timolol group were 2.6 ± 2.1 mmHg and 2.8 ± 2.1 mmHg, respectively.
-
A significant difference in IOP and its change was observed between the this compound and placebo subgroups at all visits after 4 weeks.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of this compound and Timolol are rooted in their interaction with different signaling pathways within the eye.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of this compound and Timolol.
Conclusion
Both this compound and Timolol are effective in lowering intraocular pressure in patients with glaucoma. Timolol has a long-standing history of use and primarily acts by reducing aqueous humor production. This compound offers a dual mechanism of action, enhancing both uveoscleral and conventional aqueous outflow, which may provide additional benefits, particularly in patients who do not respond adequately to other therapies. The choice between these agents depends on various factors including the patient's baseline IOP, desired target pressure, and tolerance to potential side effects. Further head-to-head monotherapy trials would be beneficial to provide a more direct comparison of their primary efficacy.
References
- 1. Rho/Rho-associated kinase pathway in glaucoma (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Timolol? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
Unveiling the Impact of Bunazosin on Choroidal Blood Perfusion: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of Bunazosin's efficacy in enhancing choroidal blood perfusion against other relevant pharmacological agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological pathways to offer a clear and objective evaluation.
This compound, a selective alpha-1 adrenergic receptor antagonist, has demonstrated a significant capacity to increase choroidal blood flow.[1][2][3][4][5] This vasodilatory effect is crucial for ocular health and is a key area of investigation for therapies targeting conditions like myopia and glaucoma. This guide will delve into the quantitative data from recent studies, comparing this compound's performance with other alpha-1 blockers and glaucoma medications.
Comparative Efficacy of this compound and Alternatives
Recent studies in murine models of lens-induced myopia have provided valuable quantitative data on the effects of this compound and other agents on choroidal blood perfusion and associated ocular parameters. The following tables summarize these key findings.
Table 1: Effect of this compound Eye Drops on Choroidal Blood Perfusion in a Murine Myopia Model
| Treatment Group | Choroidal Blood Perfusion (%) | p-value (vs. Control) |
| Control (-30D lens) | 44.0 ± 6.4 | - |
| 0.01% this compound E group (-30D lens) | 58.9 ± 8.9 | < 0.05 |
Data sourced from a study on a lens-induced myopia mouse model.
Table 2: Comparative Effects of this compound and Other Ophthalmic Drugs on Ocular Parameters in a Murine Myopia Model
| Treatment Group (-30D lens) | Change in Refractive Error (D) | Change in Axial Length (mm) | Change in Choroidal Thickness (µm) | Choroidal Blood Perfusion (%) |
| PBS (Control) | -13.65 ± 5.69 | 0.226 ± 0.013 | -2.01 ± 1.80 | 52.0 ± 4.1 |
| 0.01% this compound HCl | 2.55 ± 4.30 | 0.183 ± 0.023 | 1.88 ± 1.27 | 59.5 ± 6.3 |
| 0.01% Prazosin HCl | No significant difference between eyes | Not specified | Increased compared to PBS | Not specified |
| 0.01% Urapidil HCl | No significant difference between eyes | Higher than this compound group | No suppressive effect on thinning | Not specified |
| 0.0015% Tafluprost | Myopic shift observed | Suppressed axial elongation | Decreased compared to this compound | Not specified |
Data compiled from studies evaluating various ophthalmic solutions in a lens-induced murine model.
Understanding the Mechanism: Signaling Pathway of this compound
This compound exerts its effects by selectively blocking alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels. This antagonism prevents norepinephrine from binding to these receptors, leading to vasodilation and an increase in blood flow.
Caption: Signaling pathway of this compound's antagonistic action on alpha-1 adrenergic receptors.
Experimental Protocols
The following outlines the methodologies employed in the key studies cited, providing a framework for the validation and comparison of this compound's effects.
Lens-Induced Myopia (LIM) Murine Model
-
Subjects: 3-week-old C57BL/6J mice.
-
Induction: A -30 diopter (D) lens was placed on the right eye to induce myopia, with a 0 D lens on the left eye serving as a control. This setup was maintained for 3 weeks.
-
Treatment: 0.01% this compound hydrochloride solution was administered either via intraperitoneal injection or as eye drops once daily. Control groups received PBS. In comparative studies, other drugs such as Prazosin, Urapidil, and Tafluprost were administered as eye drops.
-
Measurements:
-
Refractive Error and Axial Length: Measured using an infrared photorefractor and a spectral domain optical coherence tomography (SD-OCT) system.
-
Choroidal Thickness: Assessed with SD-OCT.
-
Choroidal Blood Flow: Evaluated using swept-source OCT angiography (SS-OCTA).
-
Caption: Workflow for the lens-induced myopia experiment.
Measurement of Ocular Blood Flow in Rabbits
-
Subjects: Rabbits.
-
Procedure: To investigate the effect on impaired ocular blood flow, nitric oxide synthase (NOS) was inhibited by an intravenous injection of N(G)-nitro-L-arginine methyl ester (L-NAME).
-
Treatment: 0.01% this compound hydrochloride was topically instilled 60 minutes prior to L-NAME injection.
-
Measurements:
-
Optic Nerve Head (ONH) Capillary Blood Flow: Evaluated using the laser speckle method.
-
Visual-Evoked Potentials (VEPs): Recorded to assess retinal function.
-
The presented data and methodologies underscore the potential of this compound as a therapeutic agent for increasing choroidal blood perfusion. Its performance, particularly when compared to other alpha-1 blockers and glaucoma treatments, warrants further investigation, especially in human clinical trials. The detailed protocols provided herein offer a foundation for such future research.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Topical Application of this compound Hydrochloride Suppresses Myopia Progression With an Increase in Choroidal Blood Perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunazosin's Adrenergic Receptor Cross-reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Bunazosin is a quinazoline derivative recognized for its potent and selective antagonist activity at α1-adrenergic receptors.[1][2] This selectivity profile is crucial for its therapeutic applications, primarily as an antihypertensive and for the treatment of glaucoma.[1] Understanding the cross-reactivity of this compound with other adrenergic receptor subtypes is paramount for predicting its pharmacological effects, potential side effects, and for the development of more selective therapeutic agents. This guide provides a comparative analysis of this compound's binding affinity for various adrenergic receptors, supported by available experimental data and detailed methodologies.
Comparative Binding Affinity of this compound
While this compound is widely acknowledged for its α1-adrenergic receptor selectivity, a comprehensive public dataset comparing its binding affinity across all adrenergic receptor subtypes in a single study is limited. However, existing research provides valuable insights into its selectivity profile.
A key study characterizing this compound-sensitive α1-adrenoceptors in human renal medullae demonstrated a high affinity of this compound for these receptors. In a competitive radioligand binding assay using [3H]this compound, the inhibition constant (Ki) for unlabeled this compound was determined to be 49 nM.[3] The same study revealed significantly lower affinities for antagonists of other adrenergic receptor families, with a Ki of 3,900 nM for the α2-antagonist yohimbine and 29,000 nM for the β-antagonist propranolol.[3] This stark difference in binding affinities underscores this compound's high selectivity for α1- over α2- and β-adrenergic receptors.
Another study focusing on human prostates reported a high affinity of [3H]this compound with a dissociation constant (Kd) of 0.55 nM, further confirming its potency at α1-adrenergic receptors.
The following table summarizes the available quantitative data on this compound's binding affinity for different adrenergic receptors. The lack of comprehensive data for all subtypes from a single source necessitates careful interpretation when comparing absolute values.
| Adrenergic Receptor Subtype | Ligand | Tissue/Cell Line | Assay Type | Ki (nM) | Reference |
| α1 | [3H]this compound | Human Renal Medulla | Radioligand Binding | 49 | |
| α1 | [3H]this compound | Human Prostate | Radioligand Binding | 0.55 (Kd) | |
| α2 (represented by Yohimbine) | [3H]this compound | Human Renal Medulla | Radioligand Binding | 3,900 | |
| β (represented by Propranolol) | [3H]this compound | Human Renal Medulla | Radioligand Binding | 29,000 |
Experimental Protocols
The determination of a compound's binding affinity for different receptor subtypes is typically achieved through in vitro pharmacological assays. The following are detailed methodologies representative of the key experiments used to assess the cross-reactivity of ligands like this compound.
Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The affinity of a non-labeled compound (like this compound) is then determined by its ability to compete with and displace the radioligand.
Objective: To determine the inhibition constant (Ki) of this compound for various adrenergic receptor subtypes.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., CHO-K1 cells expressing α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3).
-
A suitable radioligand for each receptor subtype (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [125I]Iodocyanopindolol for β receptors).
-
Unlabeled this compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., Calcium Mobilization Assay for α1 Receptors)
Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For α1-adrenergic receptors, which couple to Gq/11 proteins, agonist stimulation leads to an increase in intracellular calcium concentration. Antagonists, like this compound, will inhibit this agonist-induced response.
Objective: To determine the functional potency (pA2 value) of this compound as an antagonist at α1-adrenergic receptors.
Materials:
-
A cell line stably expressing the α1-adrenergic receptor subtype of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known α1-adrenergic receptor agonist (e.g., phenylephrine or norepinephrine).
-
This compound hydrochloride.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye for a specified period, after which the excess dye is washed away.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a set time.
-
Agonist Stimulation: The agonist is then added to the wells, and the fluorescence intensity is measured kinetically over time.
-
Data Analysis: The agonist dose-response curves are generated in the absence and presence of different concentrations of this compound. The Schild regression analysis is then used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's dose-response curve.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the α1-adrenergic receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. This compound, a selective alpha1-adrenoceptor antagonist, as an anti-glaucoma drug: effects on ocular circulation and retinal neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an alpha 1-adrenoceptor blocker, differentially releases co-transmitters in dog mesenteric vessels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bunazosin and Other Leading Glaucoma Medications on Intraocular Pressure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intraocular pressure (IOP)-lowering effects of bunazosin, a selective alpha-1 adrenergic antagonist, against three other major classes of glaucoma medications: prostaglandin analogs (latanoprost), beta-blockers (timolol), and carbonic anhydrase inhibitors (dorzolamide). The following sections detail the mechanisms of action, comparative efficacy, and experimental protocols supporting these findings.
Mechanisms of Action: A Signaling Pathway Perspective
The therapeutic efficacy of these glaucoma drugs stems from their distinct molecular mechanisms that ultimately regulate aqueous humor dynamics.
This compound: Enhancing Uveoscleral Outflow
This compound functions as a selective antagonist of alpha-1 adrenergic receptors located in the ciliary muscle. By blocking these receptors, this compound induces relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure.[1][2][3]
Latanoprost: Remodeling the Uveoscleral Pathway
Latanoprost, a prostaglandin F2α analogue, binds to the prostaglandin F receptor (FP receptor) on ciliary muscle cells. This interaction triggers a signaling cascade that leads to the increased expression and activity of matrix metalloproteinases (MMPs).[4][5] These enzymes remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and enhancing the outflow of aqueous humor through the uveoscleral pathway.
Timolol: Suppressing Aqueous Humor Production
Timolol, a non-selective beta-adrenergic antagonist, acts on beta-2 adrenergic receptors in the ciliary body epithelium. By blocking these receptors, timolol inhibits the production of cyclic AMP (cAMP), a second messenger that plays a crucial role in aqueous humor secretion. The reduction in cAMP levels leads to decreased aqueous humor production and a subsequent lowering of IOP.
Dorzolamide: Inhibiting Aqueous Humor Formation
Dorzolamide is a carbonic anhydrase inhibitor that targets the carbonic anhydrase enzyme in the ciliary body epithelium. By inhibiting this enzyme, dorzolamide reduces the formation of bicarbonate ions, which are essential for aqueous humor production. This leads to a decrease in aqueous humor secretion and a reduction in IOP.
Comparative Efficacy in Intraocular Pressure Reduction
The following tables summarize the IOP-lowering efficacy of this compound, latanoprost, timolol, and dorzolamide based on data from clinical trials in patients with primary open-angle glaucoma (POAG) or ocular hypertension. It is important to note that direct head-to-head monotherapy trials for this compound against the other listed drugs are limited. The data for this compound is derived from a single-dose study in normotensive human eyes and should be interpreted with caution when making direct comparisons.
| Drug | Concentration | Dosage | Mean IOP Reduction (%) from Baseline | Study Population | Citation |
| This compound | 0.1% | Single Dose | Concentration-dependent reduction | Normotensive volunteers | |
| Latanoprost | 0.005% | Once Daily | 22% to 39% | POAG or Ocular Hypertension | |
| Timolol | 0.5% | Twice Daily | ~27% | POAG or Ocular Hypertension | |
| Dorzolamide | 2% | Three Times Daily | 17% to 22% | POAG or Ocular Hypertension |
Note: The percentage reduction for this compound is not explicitly stated as a range in the cited abstract, but a significant concentration-dependent reduction was observed.
| Drug | Mean IOP Reduction (mmHg) from Baseline | Study Population | Citation |
| Latanoprost | 5.3 - 7.9 mmHg | POAG or Angle-Closure Glaucoma | |
| Timolol | 7.27 mmHg (at 3 months) | POAG | |
| Dorzolamide | 7.89 mmHg (at 8 weeks) | POAG |
Experimental Protocols
The following sections detail the methodologies used in key experiments to evaluate the effects of these glaucoma medications.
Measurement of Intraocular Pressure (IOP)
A standardized and widely accepted method for IOP measurement in clinical trials is Goldmann applanation tonometry.
Assessment of Aqueous Humor Dynamics
Fluorophotometry is a common technique used to measure the rate of aqueous humor flow.
Evaluation of Ocular Blood Flow
Laser Speckle Flowgraphy (LSFG) is a non-invasive method to measure blood flow in the optic nerve head and choroid.
References
- 1. Effects of this compound hydrochloride on ciliary muscle constriction and matrix metalloproteinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Alpha1-Adrenoceptor Antagonists and Increased Risk of Open-Angle Glaucoma: A Nationwide Population-Based Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound hydrochloride on intraocular pressure and aqueous humor dynamics in normotensive human eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Effect of latanoprost on the extracellular matrix of the ciliary muscle. A study on cultured cells and tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Hemodynamic Effects of Bunazosin and Trimazosin in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the hemodynamic effects of two selective alpha-1 adrenoceptor antagonists, Bunazosin and Trimazosin. Both agents are effective in lowering blood pressure by blocking the vasoconstrictive effects of norepinephrine, leading to peripheral vasodilation. This document synthesizes available experimental data to offer a comparative overview of their performance, supported by detailed methodologies and visual representations of their mechanism of action and experimental evaluation.
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
This compound and Trimazosin share a common mechanism of action, targeting alpha-1 adrenergic receptors located on vascular smooth muscle cells.[1][2] Activation of these receptors by catecholamines, such as norepinephrine, triggers a signaling cascade that leads to vasoconstriction and an increase in blood pressure. By competitively inhibiting these receptors, both drugs induce vasodilation, resulting in a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure.[1][2]
Comparative Hemodynamic Effects
While direct head-to-head clinical trials comparing this compound and Trimazosin are limited, the following tables summarize quantitative data from separate studies to provide a comparative perspective on their hemodynamic effects in hypertensive patients. It is important to note that variations in study design, patient populations, and dosing regimens may influence the results.
Table 1: Effect of this compound on Hemodynamic Parameters in Hypertensive Patients
| Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | Study Population | Dosage | Study Duration |
| Systolic Blood Pressure (mmHg) | 157.6 | 144.4 | -13.2 | Stage 1 or 2 Essential Hypertension | 2.8 mg/day (add-on to valsartan) | 8 weeks |
| Diastolic Blood Pressure (mmHg) | 97.4 | 88.1 | -9.3 | Stage 1 or 2 Essential Hypertension | 2.8 mg/day (add-on to valsartan) | 8 weeks |
| Mean Arterial Pressure (mmHg) | Not Reported | Not Reported | -10% | Essential Hypertension | Not specified | 4-12 weeks |
| Heart Rate (beats/min) | Not Reported | Not Reported | No reflex tachycardia | Not specified | Not specified | Not specified |
| Cardiac Output | Not Reported | Not Reported | Moderate increase | Not specified | Not specified | Not specified |
| Systemic Vascular Resistance | Not Reported | Not Reported | Reduced | Not specified | Not specified | Not specified |
| Effective Renal Blood Flow | Not Reported | Not Reported | +34% | Essential Hypertension | Not specified | 4-12 weeks |
Data sourced from studies comparing this compound to other antihypertensives or as an add-on therapy.[3]
Table 2: Effect of Trimazosin on Hemodynamic Parameters in Hypertensive Patients
| Parameter | Baseline (Mean) | Post-treatment (Mean) | Change | Study Population | Dosage | Study Duration |
| Supine Systolic Blood Pressure (mmHg) | Not Reported | Not Reported | -17.0 | Hypertension | 900 mg/day | Not specified |
| Supine Diastolic Blood Pressure (mmHg) | Not Reported | Not Reported | -12.8 | Hypertension | 900 mg/day | Not specified |
| Mean Arterial Pressure (mmHg) | 120 | 108 | -12 | Mild Essential Hypertension | 300 mg t.i.d. | 8 weeks |
| Heart Rate (beats/min) | 76 | 78 | +2 (not significant) | Mild Essential Hypertension | 300 mg t.i.d. | 8 weeks |
| Cardiac Output (L/min) | 5.8 | 6.2 | +0.4 (acute, increased) | Mild to Moderate Essential Hypertension | Single 300 mg dose | Acute |
| Cardiac Output (L/min) | Not Reported | Not Reported | Unchanged | Mild to Moderate Essential Hypertension | Not specified | Chronic |
| Total Peripheral Resistance (dyn·s·cm⁻⁵) | 1655 | 1410 | -245 | Mild Essential Hypertension | 300 mg t.i.d. | 8 weeks |
| Renal Blood Flow | Not Reported | Not Reported | Increased (acute) | Mild to Moderate Essential Hypertension | Single 300 mg dose | Acute |
Data sourced from various clinical trials on Trimazosin.
Experimental Protocols
The data presented in this guide are derived from clinical trials with specific methodologies. Understanding these protocols is crucial for interpreting the results accurately.
This compound Study Protocol (Representative Example)
A study comparing extended-release this compound and Doxazosin as an add-on therapy in patients with stage 1 or 2 essential hypertension inadequately controlled by valsartan provides insight into a typical experimental design.
-
Study Design: Randomized, open-label, parallel-group comparison.
-
Patient Population: Patients with stage 1 or 2 essential hypertension (Systolic Blood Pressure [SBP] ≥ 140 mmHg or Diastolic Blood Pressure [DBP] ≥ 90 mmHg) after a 5-week treatment with valsartan 80 mg/day.
-
Intervention: Patients were randomized to receive either extended-release this compound (initial dose 3 mg/day) or doxazosin (initial dose 4 mg/day) for 8 weeks. The dose could be doubled after 4 weeks if blood pressure control was inadequate.
-
Measurements: Office sitting blood pressure and 24-hour ambulatory blood pressure were measured at baseline and at the end of the study.
Trimazosin Study Protocol (Representative Example)
A long-term study on the hemodynamic and metabolic effects of Trimazosin in patients with mild essential hypertension illustrates a common protocol.
-
Study Design: Single-blind, placebo-controlled, randomized trial.
-
Patient Population: 26 male patients with mild essential hypertension.
-
Intervention: Following a 2-week placebo period, 13 patients were randomized to receive Trimazosin and 13 to receive a placebo for an additional 8 weeks. Trimazosin was administered in incremental doses from 25-50 mg to 300 mg three times a day.
-
Measurements: Arterial pressure and heart rate were measured in supine and upright positions every 2 weeks. Cardiac output and total peripheral resistance were determined by ultrasound at the end of the placebo and treatment periods.
Summary and Conclusion
Both this compound and Trimazosin are effective alpha-1 adrenoceptor antagonists that lower blood pressure primarily by reducing peripheral vascular resistance.
-
This compound has been shown to effectively reduce both systolic and diastolic blood pressure, with the added benefit of not inducing reflex tachycardia. Studies also indicate a favorable effect on renal blood flow.
-
Trimazosin demonstrates a significant reduction in blood pressure, which is attributed to a decrease in total peripheral resistance. Acutely, it may increase cardiac output and renal blood flow, though the effect on cardiac output appears to normalize with chronic administration. Heart rate is generally not significantly affected.
The choice between these two agents may depend on the specific patient profile and therapeutic goals. While both effectively manage hypertension, the subtle differences in their hemodynamic profiles, such as the potential for a moderate increase in cardiac output with this compound and the acute increase with Trimazosin, may be relevant in certain clinical scenarios. Further direct comparative studies are warranted to definitively establish the nuanced differences in their hemodynamic effects.
References
- 1. Clinical hemodynamic profile of trimazosin in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Trimazosin used for? [synapse.patsnap.com]
- 3. Effect of 8-Week Combination Therapy with an Extended-Release α1-Blocker (this compound or Doxazosin) in Inadequate Responders to an Angiotensin II Antagonist (Valsartan) in Patients with Stage 1 or 2 Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Bunazosin Versus Placebo in the Symptomatic Treatment of Prostatism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of bunazosin, an alpha-1 adrenergic receptor antagonist, against a placebo for the symptomatic treatment of prostatism, also known as benign prostatic hyperplasia (BPH). The information is compiled from available clinical trial data and pharmacological research to assist researchers, scientists, and drug development professionals in understanding the therapeutic profile of this compound.
Mechanism of Action
This compound hydrochloride is a selective alpha-1 adrenergic receptor antagonist.[1] In patients with BPH, elevated sympathetic tone can lead to the contraction of smooth muscle in the prostate and bladder neck, causing urinary obstruction. This compound selectively blocks alpha-1 adrenoceptors in these tissues, leading to smooth muscle relaxation and a reduction in urethral resistance, thereby improving urinary flow and alleviating the symptoms of BPH.[1]
Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound at the cellular level.
Caption: Signaling pathway of this compound's antagonistic action.
Clinical Efficacy and Safety
A key double-blind, placebo-controlled study investigated the efficacy of this compound in patients with symptomatic prostatism. The study demonstrated a significant dose-dependent efficacy of this compound in improving subjective symptoms.[2] While objective measures of improvement did not show a statistically significant difference across all dose groups, the middle dose group showed a significant overall improvement compared to the control group.[2]
Quantitative Data Summary
Specific quantitative data from the pivotal this compound trial regarding the International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual urine volume (PVR) are not available in a structured format in the published literature. However, to provide a representative understanding of the expected treatment effects of an alpha-1 blocker compared to a placebo, the following tables summarize typical data from placebo-controlled trials of other drugs in the same class.
Table 1: Representative Change in International Prostate Symptom Score (IPSS)
| Treatment Group | Baseline IPSS (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Alpha-1 Blocker | 18.1 ± 4.6 | -3.5 to -8.4 | <0.05 |
| Placebo | 18.1 ± 4.6 | -1.9 to -6.0 | - |
Note: Data are representative of typical outcomes for alpha-1 blockers and are not specific to this compound.
Table 2: Representative Change in Maximum Urinary Flow Rate (Qmax, mL/s)
| Treatment Group | Baseline Qmax (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Alpha-1 Blocker | 10.2 ± 3.4 | +1.3 to +3.6 | <0.05 |
| Placebo | 10.2 ± 3.4 | +0.7 to +1.4 | - |
Note: Data are representative of typical outcomes for alpha-1 blockers and are not specific to this compound.
Table 3: Representative Change in Post-Void Residual Urine Volume (PVR, mL)
| Treatment Group | Baseline PVR (Mean ± SD) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Alpha-1 Blocker | 49.0 ± 34.2 | Variable, often not significantly different from placebo | >0.05 |
| Placebo | 49.0 ± 34.2 | Variable | - |
Note: Data are representative of typical outcomes for alpha-1 blockers and are not specific to this compound.
Experimental Protocols
The methodologies employed in clinical trials evaluating alpha-1 blockers for BPH generally follow a standardized approach to ensure the robustness and comparability of the findings.
Pivotal this compound Clinical Trial Methodology[2]
-
Study Design: A double-blind, placebo-controlled, multicenter study.
-
Patient Population: 174 patients with benign prostatic hyperplasia and 31 with bladder neck contracture.
-
Treatment Arms:
-
High Dose Group (n=45): 3 mg/day for the first week, followed by 4.5 mg/day for the next three weeks.
-
Middle Dose Group (n=45): 1.5 mg/day for the first week, followed by 3.0 mg/day for the next three weeks.
-
Low Dose Group (n=39): 0.15 mg/day for the first week, followed by 1.5 mg/day for the next three weeks.
-
Control Group (n=40): 0.125 mg/day (placebo) for the entire four weeks.
-
-
Duration: Four weeks.
-
Outcome Measures:
-
Subjective Symptoms: Urinary frequency, retarded urination, prolonged urination, condition of urinary stream, and abdominal pressure at voiding.
-
Objective Signs: Residual urine ratio, maximum and mean urinary flow rate, and voiding time.
-
-
Statistical Analysis: H-test and U-test were used to analyze the data.
General Experimental Workflow for BPH Clinical Trials
The following diagram outlines a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a BPH treatment.
Caption: A standard workflow for a BPH clinical trial.
Conclusion
Based on the available evidence, this compound has been shown to be effective in improving the subjective symptoms of prostatism when compared to a placebo. Its mechanism of action as an alpha-1 adrenergic receptor antagonist is well-established and provides a clear rationale for its use in BPH. While detailed quantitative data from dedicated this compound versus placebo trials are limited in the public domain, the expected improvements in key parameters such as IPSS and Qmax are consistent with those observed for other drugs in the same therapeutic class. Further research with modern standardized outcome measures would be beneficial to more precisely quantify the treatment effect of this compound.
References
For Immediate Release
This guide provides a comprehensive comparison of clinical trial results for prazosin in the treatment of post-traumatic stress disorder (PTSD)-related nightmares. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of prazosin's performance against placebo and other therapeutic alternatives, supported by experimental data.
Executive Summary
Prazosin, an alpha-1 adrenergic antagonist, has been investigated as a targeted therapy for PTSD-related nightmares, operating on the hypothesis that these nightmares are driven by excessive norepinephrine signaling in the brain.[1] Clinical trial evidence for its efficacy has been mixed. Early trials and subsequent meta-analyses have shown a significant reduction in nightmare frequency and severity compared to placebo.[2] However, a large, well-designed multicenter trial conducted by the Department of Veterans Affairs (VA) did not find a statistically significant difference between prazosin and placebo for nightmare-related outcomes.[3] This has led to a nuanced clinical perspective, where prazosin may be effective in certain patient subpopulations. This guide will dissect the quantitative outcomes and methodologies of key clinical trials to provide a clear comparative landscape.
Comparative Efficacy of Prazosin
The following tables summarize the quantitative data from pivotal clinical trials of prazosin for PTSD-related nightmares.
Table 1: Prazosin vs. Placebo - Key Clinical Trial Outcomes
| Trial (Year) | Patient Population | N (Prazosin/Placebo) | Prazosin Dosage | Primary Outcome Measure(s) | Key Findings (Prazosin vs. Placebo) | Dropout Rate (Prazosin/Placebo) |
| Raskind et al. (2007) | Combat Veterans | 20 / 20 | Mean: 13.3 mg/day (bedtime) | CAPS Distressing Dreams item, PSQI, CGIC | Significant Improvement: - CAPS Dreams: p < .001 - PSQI: p = .002 - CGIC: p = .002 | 15% / 15% |
| Taylor et al. (2008) | Civilian Trauma | 13 (crossover) | Mean: 3.1 mg/day | CAPS Distressing Dreams item, Total Sleep Time, REM Sleep | Significant Improvement: - Increased Total Sleep Time by 94 min - Increased REM Sleep Time - Reduced Nightmares & Distressed Awakenings | Not Applicable (crossover) |
| Raskind et al. (2013) | Active-Duty Soldiers | 32 / 35 | Men: Mean 15.6 mg (bedtime), 4.0 mg (midmorning) Women: Mean 7.0 mg (bedtime), 1.7 mg (midmorning) | CAPS Nightmare item, PSQI, CGIC | Significant Improvement: - CAPS Nightmare: p < 0.001 - PSQI: p = 0.003 - CGIC: 64% vs 27% responders (p < 0.001) | 19% / 37% |
| Raskind et al. (2018) | Military Veterans | 152 / 152 | Men: Max 20 mg/day Women: Max 12 mg/day | CAPS item B2 (distressing dreams), PSQI, CGIC | No Significant Difference: - CAPS B2: p = 0.38 - PSQI: p = 0.80 - CGIC: p = 0.96 | 20% / 19% (at 26 weeks) |
CAPS: Clinician-Administered PTSD Scale; PSQI: Pittsburgh Sleep Quality Index; CGIC: Clinical Global Impression of Change; REM: Rapid Eye Movement.
Table 2: Prazosin vs. Imagery Rehearsal Therapy (IRT) - Meta-Analysis Data
| Treatment | Effect Size (g) vs. Control for Nightmare Frequency | Effect Size (g) vs. Control for PTSD Symptoms | Effect Size (g) vs. Control for Sleep Quality |
| Prazosin | 0.61 (moderate to large) | 0.81 (large) | 0.85 (large) |
| IRT | 0.51 (small to moderate) | 0.31 (small) | 0.51 (small to moderate) |
Data from a 2019 meta-analysis. 'g' refers to Hedges' g, a measure of effect size. There were no significant differences in effect observed between prazosin and IRT on any of these outcomes (all p's > 0.10).
Experimental Protocols
Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.
Raskind et al. (2018): The PACT Trial
-
Study Design: A 26-week, multicenter, double-blind, randomized, placebo-controlled trial conducted at 13 VA medical centers.
-
Participants: 304 military veterans with chronic PTSD and frequent nightmares.
-
Inclusion Criteria: Chronic PTSD, frequent nightmares.
-
Exclusion Criteria: Substance dependence, active suicidal ideation, psychosocial instability, recent cognitive-behavioral therapy.
-
Intervention: Participants were randomly assigned to receive prazosin or a placebo. The dosage was escalated over 5 weeks to a daily maximum of 20 mg for men and 12 mg for women.
-
Primary Outcome Measures:
-
Change in the Clinician-Administered PTSD Scale (CAPS) item B2 (recurrent distressing dreams) score from baseline to 10 weeks.
-
Change in the Pittsburgh Sleep Quality Index (PSQI) score from baseline to 10 weeks.
-
Clinical Global Impression of Change (CGIC) score at 10 weeks.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved, the following diagrams are provided in DOT language.
Discussion
The clinical trial data on prazosin for PTSD-related nightmares presents a complex picture. While earlier, smaller studies demonstrated significant efficacy, the large-scale PACT trial did not replicate these findings. This discrepancy may be attributable to differences in patient populations, dosing strategies, or the higher placebo response rate observed in the larger trial.
Meta-analyses suggest that prazosin has a moderate to large effect on nightmare frequency and sleep quality, comparable to the non-pharmacological intervention, Imagery Rehearsal Therapy (IRT). This indicates that while not universally effective, prazosin remains a valuable therapeutic option for a subset of patients with PTSD-related nightmares.
The mechanism of action, centered on the blockade of alpha-1 adrenergic receptors, is well-supported by our understanding of the role of the noradrenergic system in fear memory consolidation. The disruption of this pathway by prazosin is thought to reduce the hyperarousal and re-experiencing symptoms, including nightmares, that are characteristic of PTSD.
Future research should focus on identifying biomarkers or clinical characteristics that predict a positive response to prazosin, allowing for a more personalized medicine approach to treating PTSD-related nightmares. Further head-to-head trials comparing prazosin with other pharmacological and behavioral interventions are also warranted to establish a clearer therapeutic hierarchy.
References
- 1. Noradrenergic Regulation of Fear and Drug-Associated Memory Reconsolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A parallel group placebo controlled study of prazosin for trauma nightmares and sleep disturbance in combat veterans with post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trial of Prazosin for Post-Traumatic Stress Disorder in Military Veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bunazosin and Prazosin on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal hemodynamic effects of two alpha-1 adrenergic receptor antagonists, Bunazosin and Prazosin. The information presented is collated from peer-reviewed experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two antihypertensive agents.
Executive Summary
This compound and Prazosin are both effective in managing hypertension through the blockade of alpha-1 adrenergic receptors, leading to vasodilation. However, their effects on renal hemodynamics exhibit notable differences. Experimental data suggests that this compound may offer a superior profile in preserving or even enhancing renal perfusion, particularly in patients with pre-existing renal impairment. In a direct comparative study, this compound was associated with increases in Glomerular Filtration Rate (GFR) and Effective Renal Plasma Flow (ERPF), whereas Prazosin was linked to slight decreases in these parameters[1][2][3][4]. Other studies corroborate this compound's beneficial effects on renal blood flow and vascular resistance[5]. While Prazosin has been shown to preserve renal function in some cases, the evidence for its positive impact on renal hemodynamics is less consistent.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from clinical trials investigating the effects of this compound and Prazosin on renal hemodynamics.
Table 1: Comparative Effects of this compound and Prazosin on GFR and ERPF in Hypertensive Patients
| Drug | Patient Population | Change in GFR (ml/min) | Change in ERPF (ml/min) | Source |
| This compound Retard | Normal Renal Function | Increase (not statistically significant) | Increase (not statistically significant) | |
| Renally Impaired | Statistically significant increase | Statistically significant increase | ||
| Prazosin | Normal Renal Function | Small decrease | Small decrease | |
| Renally Impaired | Small decrease | Small decrease |
Table 2: Individual Study Data on this compound's Effect on Renal Hemodynamics
| Study Parameter | Baseline | Post-treatment with this compound | % Change | p-value | Source |
| Renal Blood Flow (RBF) | - | - | +14% | >0.05 (non-significant) | |
| 683 ± 82 (SD) ml/min | 829 ± 103 (SD) ml/min | +21.4% | <0.05 | ||
| Glomerular Filtration Rate (GFR) | - | - | +11% | <0.05 | |
| Creatinine Clearance | - | - | +37% | - | |
| Total Renal Vascular Resistance (TRR) | - | - | -15% | <0.05 | |
| 0.18 ± 0.02 (SD) mm Hg/(ml/min) | 0.14 ± 0.02 (SD) mm Hg/(ml/min) | -22.2% | <0.05 |
Table 3: Individual Study Data on Prazosin's Effect on Renal Hemodynamics
| Study Parameter | Duration of Therapy | Change in Parameter | Source |
| Glomerular Filtration Rate (GFR) | Short- and long-term | No adverse effect | |
| Effective Renal Plasma Flow (ERPF) | Short- and long-term | No adverse effect | |
| Renal Vascular Resistance | Short-term | Decreased by 14% | |
| Long-term | Not significantly changed |
Experimental Protocols
The methodologies employed in the key comparative study by Anderton et al. (1994) are detailed below to provide context for the presented data.
Study Design: Anderton et al. (1994)
-
Objective: To compare the renal hemodynamic effects of this compound retard and Prazosin in hypertensive patients with normal or moderately impaired renal function.
-
Participants: 53 hypertensive patients, of whom 26 had impaired renal function (creatinine clearance 20-55 ml/min) and 27 had normal renal function (creatinine clearance > 80 ml/min).
-
Procedure:
-
A 3-week placebo run-in period was initiated for all patients.
-
Patients were then randomly assigned to receive either this compound retard or Prazosin.
-
A dose titration phase of 6-7 weeks followed, aiming to achieve a sitting diastolic blood pressure of ≤ 90 mmHg or a decrease of ≥ 10 mmHg.
-
This was followed by a 4-week maintenance phase on the effective dose.
-
-
Measurements: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration Rate (GFR) were measured at baseline (before treatment) and at the end of the maintenance phase. The specific techniques for measuring GFR and ERPF were not detailed in the abstract but typically involve clearance methods using agents like inulin or radioisotopes.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Alpha-1 Adrenergic Receptor Blockade
Both this compound and Prazosin are selective antagonists of the alpha-1 adrenergic receptor. These receptors are located on the smooth muscle cells of blood vessels, including the renal arteries and arterioles. The binding of endogenous catecholamines like norepinephrine to these receptors triggers a signaling cascade that leads to vasoconstriction. By blocking these receptors, this compound and Prazosin inhibit this vasoconstrictive effect, resulting in vasodilation, reduced peripheral resistance, and a decrease in blood pressure.
Caption: Alpha-1 adrenergic receptor signaling pathway and antagonist action.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates the general workflow of a randomized controlled trial comparing the effects of this compound and Prazosin on renal hemodynamics, based on the methodology of Anderton et al. (1994).
Caption: Workflow of a comparative clinical trial on renal hemodynamics.
Conclusion
The available evidence suggests that while both this compound and Prazosin are effective antihypertensive agents, this compound may have a more favorable profile concerning its effects on renal hemodynamics. The observed increases in GFR and ERPF with this compound, particularly in patients with renal impairment, indicate a potential for renal protection that is not as consistently demonstrated with Prazosin. These findings underscore the importance of considering the specific renal effects of antihypertensive drugs, especially when treating patients with or at risk of chronic kidney disease. Further long-term studies are warranted to fully elucidate the clinical implications of these differential renal hemodynamic effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Renal haemodynamic effects of this compound retard and prazosin in mild to moderately hypertensive patients with normal or moderately impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renal haemodynamic effects of this compound retard and prazosin in mild to moderately hypertensive patients with normal or moderately impaired renal function. | Semantic Scholar [semanticscholar.org]
- 4. Renal and hormonal effects of alpha 1-adrenoceptor blockade by this compound in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound-sensitive alpha1-adrenoceptors in human renal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cardiac Safety Profile: Bunazosin vs. Doxazosin in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cardiac safety profiles of two alpha-1 adrenergic receptor antagonists, Bunazosin and Doxazosin. Both medications are utilized in the management of hypertension and benign prostatic hyperplasia (BPH). While sharing a common mechanism of action, emerging evidence from cardiac studies suggests potential differences in their cardiovascular safety profiles. This document synthesizes findings from preclinical and clinical research to offer a comprehensive overview for the scientific community.
Mechanism of Action and Signaling Pathway
Both this compound and Doxazosin are selective antagonists of alpha-1 adrenergic receptors.[1][2] These receptors are G protein-coupled receptors that, upon activation by endogenous catecholamines like norepinephrine, trigger a signaling cascade leading to vasoconstriction and smooth muscle contraction. By blocking these receptors, both drugs induce vasodilation, resulting in reduced peripheral resistance and a subsequent lowering of blood pressure.[1][2]
The primary signaling pathway involves the Gq alpha subunit of the G protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately contributes to smooth muscle contraction. By inhibiting the initial binding of norepinephrine to the alpha-1 adrenergic receptor, this compound and Doxazosin effectively interrupt this signaling pathway.
Comparative Quantitative Data from Cardiac Studies
The following tables summarize key quantitative data from comparative preclinical and clinical studies, focusing on hemodynamic and electrophysiological parameters, as well as the incidence of adverse cardiovascular events.
Table 1: Hemodynamic Effects in Hypertensive Patients
| Parameter | This compound (add-on to Valsartan) | Doxazosin (add-on to Valsartan) | Reference |
| Change in Sitting Systolic Blood Pressure (mmHg) | -13.2 ± 9.3 | -9.2 ± 8.5 | [3] |
| Change in Sitting Diastolic Blood Pressure (mmHg) | -9.3 ± 6.7 | -8.5 ± 6.3 | |
| Change in Heart Rate (beats/min) | Not reported | Not reported |
Data from an 8-week, randomized study in patients with essential hypertension inadequately controlled by valsartan monotherapy.
Table 2: Adverse Cardiovascular Events in Clinical Trials
| Adverse Event | This compound | Doxazosin | Reference |
| Drug-related Adverse Events (Hypertension Study) | 6% (3/50 patients) | 20% (9/45 patients) | |
| Congestive Heart Failure (ALLHAT Study) | Not studied | Doubled risk (RR 2.04, 95% CI 1.79-2.32) vs. Chlorthalidone | |
| Combined Cardiovascular Disease (ALLHAT Study) | Not studied | 25% higher risk vs. Chlorthalidone |
The ALLHAT (Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial) was a large-scale, randomized, double-blind trial in high-risk hypertensive patients. The doxazosin arm was stopped early due to the increased incidence of cardiovascular events.
Table 3: Preclinical Cardiac Electrophysiological Effects (Isolated Rat Heart Model)
| Parameter | This compound (10 µM) | Doxazosin (10 µM) | Reference |
| PR Interval | No effect | Prolonged | |
| Arrhythmia | Not induced | Occasional arrhythmia induced | |
| Action Potential Duration | No effect | Prolonged | |
| Action Potential Amplitude | No effect | Decreased | |
| Upstroke Velocity | No effect | Decreased | |
| Ion Channel Inhibition | Inhibited ICa,L by ~30% | Inhibited INa, ICa,L, Ito, and Iss |
Detailed Experimental Protocols
Clinical Study: this compound vs. Doxazosin in Essential Hypertension
-
Study Design: A multicenter, randomized, open-label, parallel-group study.
-
Participants: Patients with stage 1 or 2 essential hypertension whose blood pressure was inadequately controlled with valsartan 80 mg/day monotherapy.
-
Intervention: After a 5-week run-in period with valsartan, eligible patients were randomized to receive either extended-release this compound (starting at 3 mg/day) or extended-release doxazosin (starting at 2 mg/day) as add-on therapy for 8 weeks. Doses were titrated up to a maximum of 6 mg/day for this compound and 8 mg/day for doxazosin to achieve target blood pressure.
-
Primary Outcome Measures: Change in sitting systolic and diastolic blood pressure from baseline to the end of the 8-week treatment period.
-
Safety Assessments: Monitoring and recording of all adverse events, with investigators assessing their relationship to the study drug.
Preclinical Study: Cardiac Electrophysiological Effects
-
Model: Langendorff-perfused adult rat hearts.
-
Experimental Setup: Hearts were perfused with Krebs-Henseleit solution at a constant pressure of 80 mmHg. Bipolar electrograms were recorded from the ventricular epicardium to measure heart rate and rhythm.
-
Intervention: After a stabilization period, hearts were perfused with either this compound (10 µM) or Doxazosin (10 µM).
-
Electrophysiological Measurements:
-
Current-clamp study: Intracellular action potentials were recorded from ventricular myocytes to measure action potential duration, amplitude, and upstroke velocity.
-
Voltage-clamp study: Whole-cell patch-clamp technique was used to measure various ion currents (INa, ICa,L, Ito, Iss, and IK1) in isolated ventricular myocytes.
-
-
Outcome Measures: Changes in PR interval, incidence of arrhythmias, and effects on action potential parameters and specific ion channel currents.
Discussion of Cardiac Safety Profiles
The available evidence suggests potential differences in the cardiac safety profiles of this compound and Doxazosin.
Doxazosin: The most significant concern regarding the cardiac safety of Doxazosin stems from the ALLHAT trial, which demonstrated a twofold increased risk of developing congestive heart failure compared to the diuretic chlorthalidone in high-risk hypertensive patients. This led to the early termination of the Doxazosin arm of the study and has influenced clinical guidelines, which generally do not recommend alpha-blockers as first-line therapy for hypertension. The preclinical data showing that Doxazosin prolongs the PR interval, induces arrhythmias, and has broad-spectrum ion channel blocking effects in isolated rat hearts may provide a potential mechanistic basis for these adverse cardiac events.
This compound: In contrast, the direct comparative data, although more limited, suggests a potentially more favorable cardiac safety profile for this compound. In a head-to-head clinical trial, this compound was associated with a marginally lower incidence of drug-related adverse events compared to Doxazosin. More strikingly, in a preclinical cardiac electrophysiology study, this compound did not induce arrhythmias or significantly alter action potential duration, amplitude, or upstroke velocity at a concentration where Doxazosin showed clear pro-arrhythmic effects. The ion channel activity of this compound appeared to be more selective, with a modest inhibition of the L-type calcium channel. Furthermore, some studies suggest that this compound may have cardioprotective effects in the context of myocardial hypoxia and heart failure.
Conclusion
While both this compound and Doxazosin are effective alpha-1 adrenergic receptor antagonists for the management of hypertension, their cardiac safety profiles may differ. The extensive data from the ALLHAT trial raises significant concerns about the risk of congestive heart failure associated with Doxazosin. In contrast, the available direct comparative evidence from a smaller clinical trial and a preclinical electrophysiology study suggests that this compound may have a more favorable cardiac safety profile. However, it is crucial to acknowledge the disparity in the volume of clinical trial data for the two drugs. Further large-scale, long-term clinical trials on this compound are warranted to definitively establish its cardiovascular safety profile relative to other antihypertensive agents. Researchers and drug development professionals should consider these findings when designing future studies and developing novel cardiovascular therapies.
References
- 1. [Reducing blood pressure and modification of coronary risk factors by therapy with doxazosin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of 8-Week Combination Therapy with an Extended-Release α1-Blocker (this compound or Doxazosin) in Inadequate Responders to an Angiotensin II Antagonist (Valsartan) in Patients with Stage 1 or 2 Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bunazosin
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Bunazosin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to human health and prevent environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, aligning with regulatory frameworks and safety best practices.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, improper disposal can lead to significant environmental harm. The primary directive for its disposal is to avoid release into the environment and to ensure that the compound and its containers are managed by an approved waste disposal plant.[1]
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations to ensure safety and environmental protection. In the United States, several federal agencies play a key role:
-
Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).[2][3][4] The EPA's regulations provide a framework for the safe management of hazardous waste from its generation to its final disposal. In 2019, the EPA finalized a new rule, often referred to as Subpart P, which provides healthcare-specific requirements for managing hazardous waste pharmaceuticals and prohibits the flushing of hazardous waste pharmaceuticals down drains.
-
Drug Enforcement Administration (DEA): The DEA is responsible for regulating the disposal of controlled substances to prevent diversion. While this compound is not currently listed as a controlled substance, it is crucial to be aware of DEA regulations for other compounds in the laboratory.
Many states have their own regulations regarding pharmaceutical waste disposal that may be more stringent than federal laws. It is imperative to be familiar with and adhere to all applicable federal, state, and local regulations.
Step-by-Step Disposal Procedures for this compound
The following procedures provide a clear, step-by-step guide for the safe disposal of this compound in a laboratory setting.
1. Waste Identification and Segregation:
-
Hazardous vs. Non-Hazardous: The first step is to determine if the this compound waste is considered hazardous under RCRA. Based on its acute toxicity and environmental hazards, it is prudent to manage it as a hazardous waste unless a formal hazard assessment by qualified personnel determines otherwise.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.
2. Container Management:
-
Original Containers: Whenever possible, leave the chemical in its original container.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the name of the chemical (this compound).
-
Container Integrity: Ensure the container is in good condition, compatible with the chemical, and securely closed to prevent leaks or spills.
3. Storage:
-
Designated Area: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.
4. Disposal:
-
Approved Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in accordance with all regulations.
-
Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.
-
Documentation: Maintain a record of all waste generated and disposed of, including the name of the waste, quantity, and date of disposal.
5. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, eye protection, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: Cover drains to prevent the material from entering the sewer system.
-
Cleanup: Collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Disposal of Cleanup Materials: Place all contaminated materials, including PPE, into the designated hazardous waste container for this compound.
Quantitative Data Summary
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. | |
| Acute Aquatic Toxicity | Category 1: Very toxic to aquatic life. | |
| Chronic Aquatic Toxicity | Category 1: Very toxic to aquatic life with long lasting effects. |
Experimental Protocols
The disposal of this compound is a regulated waste management process rather than an experimental protocol to be conducted in a laboratory. Therefore, there are no "key experiments" for its disposal. The established procedure, as outlined above, is to engage a professional waste management service. Any attempt to neutralize or treat the chemical in-house without the proper expertise and facilities would be a violation of regulations and a significant safety risk.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
